Executive Summary 6-(Cyclohexyloxy)-6-oxohexanoic acid, commonly referred to as monocyclohexyl adipate or cyclohexyl hydrogen adipate , is a bifunctional aliphatic-alicyclic synthon. Characterized by the presence of both...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-(Cyclohexyloxy)-6-oxohexanoic acid, commonly referred to as monocyclohexyl adipate or cyclohexyl hydrogen adipate , is a bifunctional aliphatic-alicyclic synthon. Characterized by the presence of both a terminal carboxylic acid and a sterically hindered cyclohexyl ester, this compound serves as a critical intermediate in advanced organic synthesis, polymer chemistry, and the formulation of high-performance fuel additives[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, providing drug development professionals and materials scientists with a deep mechanistic understanding of its synthesis, self-validating quality control protocols, and industrial applications.
The utility of monocyclohexyl adipate stems from its desymmetrized structure. While adipic acid is a symmetrical dicarboxylic acid, the mono-esterification with cyclohexanol breaks this symmetry, yielding a molecule with differential reactivity at its termini. The lipophilic cyclohexyl ring provides steric bulk and hydrophobicity, while the free carboxylic acid remains available for further functionalization (e.g., amidation, salt formation, or secondary esterification).
Quantitative Chemical Data
All data summarized below reflects standard analytical consensus for high-purity (>97%) commercial lots[2].
Property
Value / Description
IUPAC Name
6-(Cyclohexyloxy)-6-oxohexanoic acid
CAS Registry Number
54812-72-5
Molecular Formula
C₁₂H₂₀O₄
Molecular Weight
228.29 g/mol
SMILES String
O=C(CCCCC(O)=O)OC1CCCCC1
InChI Key
DQSJGBWCBXHQCT-UHFFFAOYSA-N
Physical Form
Liquid, Semi-Solid, or Solid (Temperature dependent)
Standard Purity
≥
97.0%
Mechanistic Applications in Industry
Advanced Lubricity Improvers for Fuel Oils
Recent patent literature highlights the critical role of dicarboxylic acid monoesters in tribology, specifically as lubricity improvers for ultra-low-sulfur diesel (ULSD) fuels[1].
The Causality of Function: The polar carboxylic acid headgroup chemisorbs onto metallic engine surfaces, forming a durable anchor. Simultaneously, the bulky, hydrocarbon-rich cyclohexyl tail extends into the fuel phase, creating a robust steric boundary layer. This molecular orientation significantly reduces metal-on-metal friction, outperforming traditional diesters which lack the highly polar anchoring group[1].
Pharmaceutical & Polymer Intermediates
In drug development, the compound acts as a versatile linker. The free carboxylic acid can be coupled with active pharmaceutical ingredients (APIs) containing amine or hydroxyl groups to form prodrugs with enhanced lipophilicity. In polymer science, it functions as a precise chain-terminating agent in the synthesis of specialized polyamides and polyesters, allowing chemists to control molecular weight and modulate the hydrophobicity of the polymer matrix.
Synthesis Methodology & Reaction Kinetics
The primary challenge in synthesizing monocyclohexyl adipate is avoiding the statistical formation of the symmetric byproduct, dicyclohexyl adipate. To achieve high selectivity for the monoester, the reaction must be kinetically and thermodynamically controlled using a stoichiometric imbalance and continuous byproduct removal.
Fig 1. Controlled mono-esterification pathway for 6-(Cyclohexyloxy)-6-oxohexanoic acid synthesis.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol relies on selective phase partitioning —a self-validating system that inherently rejects unreacted starting materials and over-reacted diesters based on their distinct pKa and solubility profiles.
Reagent Loading: Charge a 1L round-bottom flask with Adipic Acid (292.3 g, 2.0 mol), Cyclohexanol (100.2 g, 1.0 mol), p-Toluenesulfonic acid monohydrate (1.9 g, 0.01 mol), and 400 mL of Toluene.
Causality: Using a 2:1 molar ratio of diacid to alcohol statistically suppresses the formation of the diester.
Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110°C).
Causality: Toluene forms an azeotrope with the water generated during esterification. Removing this water shifts the endergonic equilibrium strictly toward the products via Le Chatelier's principle.
Reaction Termination: Monitor the Dean-Stark trap. Terminate heating once the theoretical volume of water (18 mL) is collected (typically 4-6 hours). Cool the mixture to 20°C.
Primary Filtration: Filter the reaction mixture to remove precipitated unreacted adipic acid.
Causality: Adipic acid has negligible solubility in cold toluene, allowing for easy recovery and recycling.
Alkaline Partitioning (The Self-Validating Step): Transfer the toluene filtrate to a separatory funnel. Extract with three 150 mL portions of 5% aqueous
Na2CO3
.
Causality: The target monoester is deprotonated to form a water-soluble sodium salt, migrating to the aqueous phase. The unwanted dicyclohexyl adipate (neutral diester) remains trapped in the organic toluene layer.
Acidification & Isolation: Combine the aqueous extracts, cool to 5°C, and carefully acidify with 2M HCl until the pH reaches 2.0. Extract the newly precipitated free monoester with ethyl acetate, dry over anhydrous
MgSO4
, and evaporate the solvent in vacuo to yield high-purity 6-(Cyclohexyloxy)-6-oxohexanoic acid.
Analytical Validation & Quality Control
Trustworthiness in chemical manufacturing requires orthogonal analytical verification. Relying solely on GC-MS can be misleading due to potential thermal degradation of the monoester in the injection port. Therefore, we employ a multi-modal validation workflow.
Fig 2. Self-validating purification and analytical workflow for monocyclohexyl adipate.
Acid Value Calculation (Primary QC)
The most robust, self-validating metric for this compound is its Acid Value (AV).
Theoretical AV Calculation:AV=228.29 (MW of Monoester)56.11 (MW of KOH)×1000=245.8 mg KOH/g
Interpretation: An AV significantly higher than 245.8 indicates contamination with unreacted adipic acid (Theoretical AV = 767.9). An AV significantly lower indicates contamination with dicyclohexyl adipate (Theoretical AV = 0).
Safety, Handling, & Storage
Adherence to proper handling protocols is mandatory for maintaining compound stability and operator safety[3].
Hazard Class
GHS Statement
Precautionary Measures
Oral Toxicity
H302: Harmful if swallowed
P270: Do not eat, drink, or smoke when using. P301+P312: IF SWALLOWED: Call a POISON CENTER.
Skin Corrosion
H315: Causes skin irritation
P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Damage
H319: Causes serious eye irritation
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Storage Protocols: Keep the container tightly closed in a dry, well-ventilated area[3]. Store at room temperature. Ensure containers are kept upright to prevent leakage of liquid/semi-solid fractions.
References
"LUBRICITY IMPROVER COMPOSITION FOR FUEL OIL AND USE THEREOF - EP 4368686 A1", European Patent Office, [Link]
6-(Cyclohexyloxy)-6-oxohexanoic Acid: Comprehensive Physicochemical Profiling and Synthetic Methodologies
Executive Summary In the landscape of modern drug development and polymer chemistry, bifunctional aliphatic linkers are critical for synthesizing prodrugs, antibody-drug conjugates (ADCs), and biodegradable elastomers. 6...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug development and polymer chemistry, bifunctional aliphatic linkers are critical for synthesizing prodrugs, antibody-drug conjugates (ADCs), and biodegradable elastomers. 6-(Cyclohexyloxy)-6-oxohexanoic acid [1], commonly recognized as mono-cyclohexyl adipate, represents a highly versatile building block. Featuring both a terminal carboxylic acid and a sterically hindered cyclohexyl ester, this molecule offers orthogonal reactivity. This technical guide delineates the physicochemical properties, mechanistic synthesis via Steglich esterification, and analytical validation protocols for this compound, providing a self-validating framework for researchers and application scientists.
Physicochemical Profiling & Molecular Identity
Understanding the fundamental properties of 6-(cyclohexyloxy)-6-oxohexanoic acid is paramount for downstream applications, particularly in calculating reaction stoichiometries and predicting pharmacokinetic lipophilicity.
Synthetic Methodology: The Steglich Monoesterification Approach
Mechanistic Rationale (Causality & Logic)
The synthesis of a monoester from a symmetric dicarboxylic acid (adipic acid) presents a classic selectivity challenge: preventing over-reaction to the diester (dicyclohexyl adipate). While traditional Fischer esterification utilizing strong acid catalysts operates under thermodynamic control and often yields a statistical mixture of products, the Steglich esterification provides a mild, kinetically controlled alternative[3].
By utilizing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl-transfer catalyst, the reaction can be tightly regulated at room temperature[4]. DMAP acts as a superior nucleophile compared to cyclohexanol, attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium species[3]. This prevents the deleterious 1,3-rearrangement to an inactive N-acylurea and rapidly transfers the acyl group to the alcohol[4]. To statistically favor monoesterification, a stoichiometric excess of adipic acid (e.g., 3:1 ratio to cyclohexanol) is employed.
Mechanistic pathway of DMAP-catalyzed Steglich esterification for monoester synthesis.
Self-Validating Experimental Protocol
The following protocol is designed with an inherent self-validating purification logic. The differential pKa and lipophilicity of the species allow for a phase-separation strategy that isolates the target monoester from the unreacted diacid and the diester byproduct.
Reagents:
Adipic acid (3.0 eq)
Cyclohexanol (1.0 eq)
DCC (1.1 eq)
DMAP (0.1 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
Activation: Suspend adipic acid in anhydrous DCM under an inert N₂ atmosphere. Cool to 0°C. Add DCC and DMAP. The formation of a white precipitate (dicyclohexylurea, DCU) indicates successful activation of the carboxylic acid[4].
Coupling: Dropwise add cyclohexanol (dissolved in a minimal volume of DCM) to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours.
Primary Filtration: Filter the suspension through a Celite pad to remove the insoluble DCU byproduct. Concentrate the filtrate under reduced pressure.
Phase-Separation Workup (The Self-Validating Step):
Dissolve the crude residue in Ethyl Acetate (EtOAc) and extract with saturated aqueous NaHCO₃ (pH ~8).
Causality: The unreacted adipic acid and the target 6-(cyclohexyloxy)-6-oxohexanoic acid are deprotonated and partition into the aqueous phase. The undesired neutral diester (dicyclohexyl adipate) remains in the organic phase and is discarded.
Acidification & Recovery: Carefully acidify the aqueous phase to pH 2 using 1M HCl. Extract the aqueous phase with EtOAc.
Causality: Both adipic acid and the monoester are reprotonated. However, adipic acid has high aqueous solubility, while the cyclohexyl ring renders the monoester highly lipophilic, driving it exclusively into the EtOAc layer.
Final Purification: Wash the EtOAc layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Flash column chromatography (Hexanes/EtOAc gradient with 1% Acetic Acid) yields the pure 6-(cyclohexyloxy)-6-oxohexanoic acid.
Experimental workflow and phase-separation logic for mono-cyclohexyl adipate synthesis.
Analytical Characterization
To ensure scientific integrity, the synthesized 6-(cyclohexyloxy)-6-oxohexanoic acid must be rigorously characterized to confirm the absence of diester or unreacted diacid.
LC-MS (ESI-): Expected [M-H]⁻ peak at m/z 227.28. The absence of a peak at m/z 310 (diester) confirms the success of the phase-separation workup.
¹H NMR (CDCl₃, 400 MHz): Key diagnostic peaks include a broad singlet at ~10.5 ppm (1H, -COOH), a multiplet at ~4.7 ppm (1H, -CH-O- of the cyclohexyl ring), and multiplets between 1.2–2.4 ppm corresponding to the aliphatic protons of both the adipate backbone and the cyclohexyl ring.
FT-IR: Distinct carbonyl stretches at ~1730 cm⁻¹ (ester C=O) and ~1705 cm⁻¹ (carboxylic acid C=O), alongside a broad O-H stretch (2500–3300 cm⁻¹).
Applications in Drug Development & Polymer Science
The structural topology of 6-(cyclohexyloxy)-6-oxohexanoic acid makes it a privileged scaffold:
PROTACs & Molecular Glues: The C4 aliphatic chain serves as an optimal spacer for heterobifunctional degraders, providing necessary flexibility without excessive hydrophobicity, while the carboxylic acid acts as a conjugation point for E3 ligase ligands.
Prodrug Synthesis: The cyclohexyl ester can act as a lipophilic masking group to enhance the cellular permeability of highly polar active pharmaceutical ingredients (APIs). Once intracellular, non-specific esterases cleave the cyclohexyl group, releasing the active payload.
Biomaterials: As a mono-capped dicarboxylic acid, it acts as a precise chain-terminator in the step-growth polymerization of biodegradable polyanhydrides or polyesters, allowing scientists to tune the molecular weight and degradation rate of drug-eluting implants.
A Comprehensive Technical Guide to the Synthesis of Adipic Acid Monocyclohexyl Ester
Introduction Adipic acid monocyclohexyl ester is a significant chemical intermediate with applications in various fields, including the synthesis of polymers, plasticizers, and specialty chemicals. Its structure, which c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Adipic acid monocyclohexyl ester is a significant chemical intermediate with applications in various fields, including the synthesis of polymers, plasticizers, and specialty chemicals. Its structure, which combines a linear aliphatic dicarboxylic acid with a cyclic alcohol, imparts unique properties to the materials derived from it. This guide provides an in-depth exploration of the synthesis of adipic acid monocyclohexyl ester, focusing on the principles of Fischer-Speier esterification, a robust and widely used method. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss methods for purification and characterization, offering a comprehensive resource for researchers and professionals in drug development and chemical synthesis.
The Chemistry of Synthesis: Fischer-Speier Esterification
The synthesis of adipic acid monocyclohexyl ester is most commonly achieved through the Fischer-Speier esterification, a classic organic reaction first described in 1895 by Emil Fischer and Arthur Speier.[1] This method involves the acid-catalyzed reaction between a carboxylic acid (adipic acid) and an alcohol (cyclohexanol).[1][2]
Reaction Mechanism
Fischer esterification is a reversible, equilibrium-driven process.[3][4][5] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups of adipic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][4]
Nucleophilic Attack by the Alcohol : The lone pair of electrons on the oxygen atom of cyclohexanol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[1][3]
Proton Transfer : A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the original hydroxyl groups of the carboxylic acid. This converts one of the hydroxyl groups into a good leaving group (water).[3][4]
Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[1][4]
Deprotonation : The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final adipic acid monocyclohexyl ester.[4]
A mnemonic often used to remember the steps is PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[4]
To drive the equilibrium towards the formation of the ester, several strategies can be employed. One common approach is to use an excess of one of the reactants, typically the less expensive one (in this case, cyclohexanol).[2][3] Another highly effective method is the removal of water as it is formed, often accomplished by azeotropic distillation using a Dean-Stark apparatus.[3]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of adipic acid monocyclohexyl ester.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Notes
Adipic Acid
146.14
14.61 g
0.10
Purity ≥ 99%
Cyclohexanol
100.16
12.02 g (12.5 mL)
0.12
Purity ≥ 99%
p-Toluenesulfonic acid monohydrate
190.22
0.95 g
0.005
Catalyst
Toluene
92.14
100 mL
-
Solvent for azeotropic distillation
Saturated Sodium Bicarbonate Solution
-
~100 mL
-
For neutralization
Anhydrous Magnesium Sulfate
120.37
~10 g
-
Drying agent
Equipment
250 mL round-bottom flask
Dean-Stark apparatus
Reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add adipic acid (14.61 g, 0.10 mol), cyclohexanol (12.02 g, 0.12 mol), p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol), and toluene (100 mL).
Azeotropic Distillation : Assemble the Dean-Stark apparatus and reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 3-4 hours). The theoretical amount of water to be collected is 1.8 mL (0.10 mol).
Reaction Work-up : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the wash.
Extraction : Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
Purification : The crude product can be purified by vacuum distillation to yield the pure adipic acid monocyclohexyl ester. The presence of unreacted adipic acid, which is a solid, and dicyclohexyl adipate as a byproduct should be considered.
Confirmation of the successful synthesis and purity of adipic acid monocyclohexyl ester can be achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H-NMR will show characteristic peaks for the cyclohexyl group protons, the methylene protons of the adipic acid backbone, and a broad singlet for the remaining carboxylic acid proton.
¹³C-NMR will show distinct signals for the two different carbonyl carbons (ester and carboxylic acid), the carbon attached to the ester oxygen, and the various methylene and methine carbons in the molecule.
Infrared (IR) Spectroscopy : The IR spectrum will exhibit a broad O-H stretch for the carboxylic acid group (around 3300-2500 cm⁻¹), a sharp C=O stretch for the ester (around 1735 cm⁻¹), and another C=O stretch for the carboxylic acid (around 1710 cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can be used to determine the purity of the product and confirm its molecular weight.
Safety Considerations
Adipic Acid : Causes serious eye damage.[6][7] Avoid dust formation as it can be a dust explosion hazard.[6] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[7][8][9]
Cyclohexanol : Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Handle in a well-ventilated area.
p-Toluenesulfonic acid : Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
Toluene : Flammable liquid and vapor. Can cause skin irritation and is harmful if inhaled. Work in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[6][7][8][9][10]
Conclusion
The synthesis of adipic acid monocyclohexyl ester via Fischer-Speier esterification is a well-established and reliable method. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. Proper purification and characterization are essential to ensure the final product meets the required specifications for its intended application. The protocol and information presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize this valuable chemical intermediate.
References
Slideshare. (n.d.). Oxidation of cyclohexanol or preparation of adipic acid. Retrieved from [Link]
Lesbani, A., et al. (2015). Production of Adipic Acid from Mixtures of Cyclohexanol-Cyclohexanone using Polyoxometalate Catalysts. Scholar Hub Universitas Indonesia. Retrieved from [Link]
MDPI. (2025). Sustainable Synthesis of Adipic Acid via MnOx-Catalyzed Electrooxidation of Cyclohexanol in Neutral Electrolyte. Retrieved from [Link]
Scribd. (n.d.). Cyclohexanol to Adipic Acid Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Mouanni, S., et al. (2018). Simple and Green Adipic Acid Synthesis from Cyclohexanone and/or Cyclohexanol Oxidation with Efficient (NH4)xHyMzPMo12O40 (M: Fe, Co, Ni) Catalysts. Semantic Scholar. Retrieved from [Link]
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]
University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
YouTube. (2020). Adipic Acid : Organic synthesis. Retrieved from [Link]
SpectraBase. (n.d.). Adipic acid, cyclohexylmethyl isohexyl ester. Retrieved from [Link]
Google Patents. (n.d.). US4537987A - Preparation of pure monoesters of adipic acid.
Google Patents. (n.d.). JPH09509941A - Method for producing cyclohexyl adipate and adipic acid.
Google Patents. (n.d.). US3790626A - Purification of adipic acid.
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Adipic acid. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Adipic acid. Retrieved from [Link]
Redox. (2021). Safety Data Sheet Adipic Acid. Retrieved from [Link]
SpectraBase. (n.d.). Adipic acid, dicyclohexyl ester. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Adipic Acid. Retrieved from [Link]
Google Patents. (n.d.). CN102351691A - Method for synthesizing adipic acid monoethyl ester.
European Patent Office. (2020). PRODUCTION METHOD FOR HIGH-QUALITY ADIPIC ACID. Retrieved from [Link]
ResearchGate. (n.d.). 1H-NMR spectrum of adipic acid. Retrieved from [Link]
GEA. (n.d.). Crystallization of Adipic Acid. Retrieved from [Link]
HPLC. (2018). Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
1H NMR spectrum of 6-(Cyclohexyloxy)-6-oxohexanoic acid
An In-Depth Technical Guide to the 1H NMR Spectrum of 6-(Cyclohexyloxy)-6-oxohexanoic acid This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-(cyclohexyloxy)-6-oxohexano...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the 1H NMR Spectrum of 6-(Cyclohexyloxy)-6-oxohexanoic acid
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-(cyclohexyloxy)-6-oxohexanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, the rationale behind signal assignments, a practical experimental protocol for data acquisition, and the interpretation of key spectral features.
Introduction: Structural Elucidation via 1H NMR
6-(Cyclohexyloxy)-6-oxohexanoic acid is a bifunctional organic molecule featuring both a carboxylic acid and a cyclohexyl ester. This structure presents a unique combination of proton environments, making 1H NMR spectroscopy an indispensable tool for its characterization and purity assessment. The spectrum provides definitive information on the molecular structure by revealing the chemical environment, connectivity, and relative number of each type of proton. Understanding the nuances of this spectrum is crucial for confirming synthesis success and for quality control in various applications.
The chemical shift (δ) of a proton is highly dependent on its local electronic environment. Electron-withdrawing groups, such as the oxygen atoms in the ester and carboxylic acid moieties, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[1][2] Conversely, protons in electron-rich, or shielded, environments appear at lower chemical shifts (upfield).[2] This principle is fundamental to the spectral interpretation that follows.
Predicted 1H NMR Spectrum: A Detailed Analysis
The structure of 6-(cyclohexyloxy)-6-oxohexanoic acid contains several distinct proton environments. Based on established chemical shift ranges and the electronic effects of the functional groups, a detailed prediction of the 1H NMR spectrum can be constructed.
Figure 1: Chemical Structure of 6-(Cyclohexyloxy)-6-oxohexanoic acid with proton labeling (a-g).
Data Presentation: Predicted Spectral Parameters
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for each proton signal corresponding to the labeled structure.
Proton Label
Description
Integration
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Rationale
Ha
Carboxylic Acid
1H
10.0 - 12.0
Broad Singlet
Highly deshielded proton of the -COOH group. Signal is often broad due to hydrogen bonding and chemical exchange.[3][4][5]
Hb
Cyclohexyl, α to Ester O
1H
4.5 - 5.0
Multiplet
Deshielded by the adjacent electronegative oxygen atom of the ester.[1]
Hc
Methylene, α to Carboxylic Acid C=O
2H
2.2 - 2.5
Triplet
Deshielded by the adjacent carbonyl group of the carboxylic acid.[6]
Hd
Methylene, α to Ester C=O
2H
2.1 - 2.4
Triplet
Deshielded by the adjacent carbonyl group of the ester.[1]
He
Methylene, β to both C=O groups
4H
1.5 - 1.8
Multiplet
Standard alkyl region, slightly deshielded by proximity to two carbonyl groups.
Hf, Hg
Cyclohexyl Methylene
10H
1.1 - 1.9
Broad Multiplet
Complex, overlapping signals typical of a saturated cycloalkane ring system.[2]
In-Depth Spectral Interpretation
The Downfield Region: Diagnostic Protons
Carboxylic Acid Proton (Ha): The most downfield signal, appearing between 10.0 and 12.0 ppm, is the hallmark of a carboxylic acid.[4] Its broad nature arises from variable hydrogen bonding and rapid chemical exchange with trace amounts of water or other acidic protons in the sample.[7] This peak will disappear upon shaking the sample with a few drops of deuterium oxide (D₂O), a definitive test for exchangeable protons.[6][7]
Ester Methine Proton (Hb): The single proton on the cyclohexyl ring directly attached to the ester oxygen is significantly deshielded and is expected in the 4.5 - 5.0 ppm range.[1] Its multiplicity will be complex (a multiplet) due to coupling with the four adjacent methylene protons on the cyclohexyl ring.
The Midfield Region: Protons Alpha to Carbonyls
Methylene Protons (Hc and Hd): The two sets of methylene protons adjacent (alpha) to the two carbonyl groups are deshielded and appear in the 2.1 - 2.5 ppm range.[1][3]
Hc (α to -COOH): Expected as a triplet due to coupling with the adjacent He methylene protons.
Hd (α to -COO-): Also expected as a triplet due to coupling with its neighboring He methylene protons.
While their chemical environments are similar, slight differences may allow for their resolution in a high-field NMR instrument.
The Upfield Region: The Alkyl Core
Alkyl Methylene Protons (He, Hf, Hg): The remaining protons of the hexanoic acid chain and the cyclohexyl ring reside in the upfield region (1.1 - 1.9 ppm).
He: The two methylene groups in the middle of the chain will likely appear as a complex multiplet due to coupling with both Hc and Hd.
Hf, Hg: The ten protons of the cyclohexyl ring (excluding Hb) will produce a broad, overlapping series of signals characteristic of a conformationally flexible ring system.[2] Resolving individual signals within this cluster is typically not feasible without advanced 2D NMR techniques.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
This section provides a standardized procedure for preparing a sample and acquiring its 1H NMR spectrum.
Step-by-Step Methodology
Sample Preparation:
Weigh approximately 5-10 mg of 6-(cyclohexyloxy)-6-oxohexanoic acid directly into a clean, dry NMR tube.
Add approximately 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃). CDCl₃ is often suitable for carboxylic acids.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[1][2]
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
Instrument Setup and Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).
Shim the magnetic field to achieve a high degree of homogeneity, which is critical for obtaining sharp, well-resolved peaks.
Set the appropriate acquisition parameters, including a 90° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.
Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.
Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction.
Integrate the signals to determine the relative ratios of the different types of protons.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Caption: Workflow for 1H NMR analysis.
References
Gable, K. (2022, March 9). 1H NMR Chemical Shifts. Oregon State University. [Link]
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
A Technical Guide to the Solubility of 6-(Cyclohexyloxy)-6-oxohexanoic acid in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-(Cyclohexyloxy)-6-oxohexanoic acid. It is intended for researchers, scientists, and professionals in drug development...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-(Cyclohexyloxy)-6-oxohexanoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document outlines the theoretical basis for its solubility, provides detailed experimental protocols for its determination, and offers insights into the practical application of this knowledge.
Introduction to 6-(Cyclohexyloxy)-6-oxohexanoic acid
6-(Cyclohexyloxy)-6-oxohexanoic acid (CAS No. 54812-72-5) is a dicarboxylic acid monoester with a molecular formula of C₁₂H₂₀O₄ and a molecular weight of 228.29 g/mol [1][2]. Its structure, featuring a polar carboxylic acid head, a central ester group, and a non-polar cyclohexyl tail, imparts a unique solubility profile that is critical to its application in chemical synthesis and pharmaceutical development. Understanding its solubility is paramount for process optimization, formulation design, and ensuring reproducible experimental outcomes.
The molecule's amphiphilic nature suggests a nuanced solubility across a spectrum of organic solvents. The carboxylic acid group can engage in hydrogen bonding, particularly with protic solvents, while the cyclohexyl ring favors interactions with non-polar solvents through van der Waals forces. This duality governs its miscibility and saturation limits in different solvent systems.
Physicochemical Properties
A summary of the key physicochemical properties of 6-(Cyclohexyloxy)-6-oxohexanoic acid is presented in the table below.
The principle of "like dissolves like" is the cornerstone for predicting the solubility of 6-(Cyclohexyloxy)-6-oxohexanoic acid[4]. The molecule's distinct regions—the polar carboxylic acid and ester functionalities, and the non-polar cyclohexyl and alkyl chain—dictate its interactions with solvents of varying polarities.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at solvating the carboxylic acid group through hydrogen bonding. The overall solubility will depend on the balance between this favorable interaction and the energy required to solvate the non-polar cyclohexyl tail.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can engage in dipole-dipole interactions with the ester and carboxylic acid groups. Solvents like DMSO are highly polar and are likely to be effective solvents.
Non-polar Solvents (e.g., Toluene, Hexane): These solvents will primarily interact with the cyclohexyl ring and the alkyl chain. The presence of the polar functional groups will likely limit solubility in highly non-polar solvents like hexane.
The logical flow for predicting solubility based on solvent choice is illustrated in the diagram below.
Caption: Logical flow for predicting solubility based on solvent type.
Experimental Determination of Solubility
For a definitive understanding of solubility, empirical determination is essential. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose[4].
Qualitative Solubility Assessment
A preliminary qualitative assessment can provide rapid insights and guide the selection of solvents for quantitative analysis.
Protocol:
Add approximately 25 mg of 6-(Cyclohexyloxy)-6-oxohexanoic acid to a small test tube[5].
Add 0.75 mL of the selected organic solvent in portions, shaking vigorously after each addition[5].
Observe the mixture. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is classified as insoluble[5][6].
For substances that are not soluble at room temperature, the test tube can be gently heated in a water bath to observe any changes in solubility with temperature[7].
This method establishes the equilibrium solubility at a specific temperature.
Protocol:
Preparation: Add an excess amount of 6-(Cyclohexyloxy)-6-oxohexanoic acid to a sealed glass vial containing a known volume of the chosen organic solvent[4]. The excess solid is crucial to ensure that a saturated solution is formed.
Equilibration: Agitate the vials at a constant temperature using a shaker or magnetic stirrer for a period of 24-72 hours. This extended time ensures that the system reaches equilibrium between the dissolved and undissolved solute[4].
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE)[4].
Quantification: Analyze the concentration of the solute in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose[4]. A calibration curve with standard solutions of known concentrations must be prepared to ensure accurate quantification.
Data Reporting: Report the solubility in units of mg/mL or g/L at the specified temperature.
The experimental workflow for the shake-flask method is depicted below.
Caption: Workflow for the equilibrium shake-flask solubility method.
Expected Solubility Profile
The following table provides a template for recording experimentally determined solubility data for a range of representative organic solvents.
Solvent
Solvent Type
Predicted Solubility
Experimentally Determined Solubility (mg/mL at 25°C)
Hexane
Non-polar
Low
Toluene
Non-polar (aromatic)
Low to Moderate
Dichloromethane
Halogenated
Moderate
Diethyl Ether
Ether
Moderate
Ethyl Acetate
Ester (Polar aprotic)
Moderate to High
Acetone
Ketone (Polar aprotic)
High
Acetonitrile
Nitrile (Polar aprotic)
High
Isopropanol
Alcohol (Polar protic)
High
Ethanol
Alcohol (Polar protic)
Very High
Methanol
Alcohol (Polar protic)
Very High
Dimethyl Sulfoxide (DMSO)
Sulfoxide (Polar aprotic)
Very High
Water
Aqueous
Insoluble to Very Low
Conclusion
The solubility of 6-(Cyclohexyloxy)-6-oxohexanoic acid in organic solvents is a critical parameter for its effective use in research and development. Its amphiphilic structure suggests a broad solubility range, with higher solubility expected in polar protic and aprotic solvents. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to accurately determine the solubility of this compound in their specific applications. The provided methodologies, particularly the shake-flask method coupled with HPLC analysis, represent a robust approach for generating reliable and reproducible solubility data. Such data is invaluable for optimizing reaction conditions, developing formulations, and advancing scientific understanding.
References
BenchChem. (2025). General Experimental Protocol for Determining Solubility.
LibreTexts Chemistry. (2021). Experiment: Solubility of Organic & Inorganic Compounds.
A Deep Dive into Adipic Acid Monoesters: Synthesis, Properties, and Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Adipic acid monoesters, possessing a unique bifunctional nature with a terminal carboxylic acid and an ester group, are...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adipic acid monoesters, possessing a unique bifunctional nature with a terminal carboxylic acid and an ester group, are emerging as highly versatile molecules with significant potential across diverse scientific and industrial domains. This technical guide provides a comprehensive exploration of adipic acid monoesters, from their synthesis and fundamental physicochemical properties to their nuanced applications in polymer science, lubrication technology, and, crucially, advanced pharmaceutical formulations. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of these compounds in their work. We will delve into the causality behind their functional performance, provide validated experimental protocols, and offer insights into their future prospects.
Introduction: The Molecular Versatility of Adipic Acid Monoesters
Adipic acid, a six-carbon dicarboxylic acid, is a well-established industrial chemical, primarily serving as a monomer for the production of nylon 6,6.[1][2] However, the selective esterification of one of its two carboxylic acid groups unlocks a class of compounds with a significantly expanded application profile: the adipic acid monoesters. The presence of both a lipophilic ester tail and a hydrophilic carboxylic acid head group imparts an amphiphilic character, making them valuable as intermediates, plasticizers, lubricants, and formulation excipients.
This guide will focus on the synthesis, properties, and, most importantly, the potential applications of various adipic acid monoesters, with a particular emphasis on their relevance to the pharmaceutical and materials science sectors. We will explore how their molecular structure dictates their function and provide the technical details necessary for their practical implementation in a research and development setting.
Synthesis of Adipic Acid Monoesters: Controlling Selectivity
The primary challenge in synthesizing adipic acid monoesters is achieving high selectivity for the mono-ester over the di-ester byproduct. Several strategies have been developed to address this, each with its own advantages and considerations.
Acid-Catalyzed Esterification
Direct esterification of adipic acid with an alcohol in the presence of an acid catalyst is a common method. However, controlling the reaction to favor the monoester requires careful manipulation of reaction conditions.
Experimental Protocol: Synthesis of Monomethyl Adipate via Acid Catalysis
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid (1 mole), methanol (1.2 moles), and a catalytic amount of concentrated sulfuric acid (0.02 moles). Toluene can be used as a co-solvent to aid in the azeotropic removal of water.
Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to maximize the formation of the monoester and minimize the di-ester.
Work-up: Once the desired conversion is achieved, cool the reaction mixture and neutralize the sulfuric acid with a saturated solution of sodium bicarbonate.
Extraction: Extract the product into an organic solvent like diethyl ether.
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to separate the monomethyl adipate from unreacted adipic acid and dimethyl adipate.
Ring-Opening of Adipic Anhydride
A more selective route to adipic acid monoesters involves the synthesis of adipic anhydride followed by its alcoholysis. This method significantly reduces the formation of the diester.
Experimental Protocol: Synthesis of Monoethyl Adipate via Adipic Anhydride
Anhydride Formation: Heat adipic acid with acetic anhydride or under strong dehydrating conditions to form polymeric adipic anhydride.
Alcoholysis: Add absolute ethanol to the adipic anhydride. The reaction proceeds under milder conditions than direct esterification.
Purification: The resulting monoethyl adipate can be purified by distillation. This method can achieve high yields (96-97%) and purity (>99.0%).[3]
Enzymatic Synthesis
Biocatalysis using lipases offers a highly selective and environmentally benign route to adipic acid monoesters. Lipases can catalyze the hydrolysis of a diester to a monoester with high precision.
Experimental Protocol: Enzymatic Synthesis of Monomethyl Adipate
Reaction Medium: Prepare a biphasic system with an aqueous buffer and an organic solvent containing dimethyl adipate.
Enzyme Addition: Introduce a lipase, such as Candida antarctica lipase B (CALB), to the mixture.
Reaction: Stir the reaction at a controlled temperature (e.g., 30-40°C). The lipase will selectively hydrolyze one of the ester groups.
Monitoring: Monitor the formation of the monoester using High-Performance Liquid Chromatography (HPLC).
Work-up: Once the reaction is complete, separate the aqueous and organic layers. Acidify the aqueous layer to protonate the carboxylic acid group of the monomethyl adipate.
Extraction and Purification: Extract the product with an organic solvent and purify using column chromatography.
Physicochemical Properties of Adipic Acid Monoesters
The physical and chemical properties of adipic acid monoesters are dictated by the nature of the alcohol used in their synthesis. These properties are critical for determining their suitability for various applications.
The dual functionality of adipic acid monoesters opens up a wide range of potential applications, particularly in areas requiring tailored physicochemical properties.
Plasticizers for Polymers
Adipic acid esters are well-known plasticizers for polymers like polyvinyl chloride (PVC), enhancing flexibility and lowering the glass transition temperature (Tg).[5][6] Monoesters, with their free carboxylic acid group, can offer unique plasticizing effects and potentially improved compatibility with certain polar polymers. The mechanism of plasticization involves the insertion of the ester molecules between polymer chains, which disrupts polymer-polymer interactions and increases the free volume, thereby enhancing chain mobility.[7][8]
The ester functional group in adipic acid monoesters provides lubricity through its ability to form a thin film on metal surfaces, reducing friction and wear.[9] The polar nature of the ester group leads to strong adsorption onto metal surfaces. The long alkyl chain of the ester provides a low-shear-strength film, which is essential for effective lubrication.[10][11]
Experimental Workflow: Evaluation of Lubricity
Caption: Workflow for assessing the lubricity improvement by adipic acid monoesters.
Drug Delivery Systems
The unique properties of adipic acid and its esters make them promising candidates for various drug delivery applications.
Adipic acid itself has been incorporated into matrix tablets to achieve pH-independent drug release.[12][13] Adipic acid monoesters, with their tunable lipophilicity, could be explored as components in polymeric matrices for controlling the release of both hydrophilic and lipophilic drugs. Their ability to act as plasticizers can also modulate the physical properties and drug release kinetics of polymer-based delivery systems.
The stratum corneum, the outermost layer of the skin, presents a significant barrier to drug penetration. Chemical penetration enhancers are often employed to reversibly disrupt this barrier and improve drug delivery. Fatty acids and their esters are known to enhance skin permeation by fluidizing the lipid bilayers of the stratum corneum.[14][15] Adipic acid monoesters, with their amphiphilic nature, could serve as effective penetration enhancers. The ester portion can interact with the lipid matrix of the stratum corneum, while the carboxylic acid head may interact with polar components, leading to a disruption of the barrier and enhanced drug flux.
Signaling Pathway: Mechanism of Penetration Enhancement
Caption: Adipic acid monoesters may enhance drug penetration by disrupting the stratum corneum lipids.
Chemical Intermediates in Pharmaceutical Synthesis
The bifunctional nature of adipic acid monoesters makes them valuable building blocks in organic synthesis. For instance, monomethyl adipate is a key intermediate in the synthesis of certain histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[16] It is also used to synthesize inhibitors of selectin-mediated cell adhesion, which are being investigated for the treatment of inflammatory diseases.[1]
Toxicology and Safety Considerations
Adipic acid itself has very low acute toxicity.[14][17] Studies on monoethyl adipate indicate low acute toxicity via oral, dermal, and inhalation routes, though it may cause mild irritation to the eyes, skin, and respiratory tract upon prolonged or repeated exposure.[16] For drug development, a thorough toxicological assessment of the specific monoester is essential. Biocompatibility studies, including cytotoxicity and in vivo toxicity evaluations, are necessary to ensure the safety of these compounds in pharmaceutical formulations.
Conclusion and Future Perspectives
Adipic acid monoesters represent a class of compounds with a rich and varied chemistry that translates into a broad spectrum of potential applications. Their utility as plasticizers and lubricants is well-recognized, and their role as versatile chemical intermediates in the synthesis of pharmaceuticals is of growing importance. The exploration of these monoesters in advanced drug delivery systems, particularly as penetration enhancers and components of controlled-release formulations, presents an exciting frontier for pharmaceutical scientists.
Future research should focus on a more comprehensive characterization of a wider range of adipic acid monoesters to build a robust structure-property-activity relationship database. Further investigation into their mechanisms of action at a molecular level will enable the rational design of monoesters with optimized performance for specific applications. As the demand for high-performance, safe, and sustainable chemicals continues to grow, adipic acid monoesters are poised to play an increasingly significant role in both industrial and pharmaceutical innovation.
References
Google Patents.
Chembroad. What is the application of adipic acid? [Link]
The Good Scents Company. monoethyl adipate. [Link]
Cheméo. Chemical Properties of Mono ethyl adipate. [Link]
MDPI. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. [Link]
Kinam Park, Purdue University. PLASTICIZERS. [Link]
ResearchGate. Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets. [Link]
PubMed. Effects of co-plasticization of glycerol and small molecular esters on the physicochemical properties of extrusion-blown high-content starch/poly(butylene adipate-co-terephthalate) films. [Link]
ChemAnalyst. Unlocking the Versatility of Adipic Acid Across Industries. [Link]
OUCI. Biobased Plasticizers from Glycerol/Adipic Acid Hyperbranched Poly(ester)s. [Link]
ResearchGate. Esters of dicarboxylic acids as additives for lubricating oils. [Link]
Google Patents.
MDPI. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. [Link]
Frontiers. Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. [Link]
ResearchGate. Synthesis and biodegradation of synthetic oils based on adipic and sebacic esters. [Link]
Cheméo. Chemical Properties of Dibutyl adipate (CAS 105-99-7). [Link]
European Patent Office. LUBRICANT COMPRISING A DIESTER OF ADIPIC ACID WITH A TRIDECANOL. [Link]
PMC. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship. [Link]
ACS Publications. Influence of the Molecular Structure on the Volumetric Properties and Viscosities of Dialkyl Adipates (Dimethyl, Diethyl, and Diisobutyl Adipates). [Link]
Semantic Scholar. Chemical Penetration Enhancers for Transdermal Drug Delivery Systems. [Link]
CPSC.gov. CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Dibutyl Adipate (DBA) and Di-isobutyl Adipate (Di. [Link]
Chembroad. Exploring the Applications of Adipic Acid: Versatility Across Industries. [Link]
ResearchGate. Synthesis and biodegradability of some adipic and sebacic esters. [Link]
Taylor & Francis Online. Penetration enhancers. [Link]
Pharmacological Profiling and Biological Activity of Cyclohexyl Carboxylic Acid Esters: A Technical Guide
Executive Summary As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter chemical scaffolds that are initially dismissed as mere lipophilic spacers. The cyclohexyl carboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter chemical scaffolds that are initially dismissed as mere lipophilic spacers. The cyclohexyl carboxylic acid ester moiety is a prime example. Historically viewed as an sp3-rich structural analog to aromatic rings designed to improve solubility profiles, this scaffold possesses distinct, intrinsic biological activities. By modulating the stereochemistry (cis/trans) and the esterification profile, we can direct these molecules toward highly specific pharmacological targets, ranging from bacterial proteases to mammalian serine proteases[1][2].
This whitepaper synthesizes the mechanistic pathways, structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate the biological activity of cyclohexyl carboxylic acid esters.
Mechanistic Pathways & Biological Targets
Antibacterial Action via ClpP Protease Hyperactivation
Traditional antibiotics inhibit essential bacterial functions. However, a novel paradigm involves the hyperactivation of bacterial self-compartmentalizing proteases, leading to unregulated proteolysis and cell death. Trisubstituted Aryl Cyclohexanecarboxylates (TACCs) serve as structural analogues to Activators of Self-Compartmentalizing Proteases (ACPs)[2].
Causality in Design: The cyclohexyl core provides a non-planar, sp3-rich scaffold that optimally fits the hydrophobic pocket of the ClpP subunit—a feat difficult to achieve with flat aromatic rings. Esterification allows for cellular penetration across the bacterial envelope, after which the intact ester allosterically binds the ClpP complex, opening its axial pores to allow unregulated entry of folded proteins[2].
Mechanism of TACC-induced ClpP protease hyperactivation and bacterial cell death.
Serine Protease Inhibition and Antiallergic Effects
Aryl trans-4-(guanidinomethyl)cyclohexanecarboxylates (e.g., GmcHxCOOPhBut) exhibit profound inhibitory effects on serine proteases such as trypsin, plasmin, and urokinase[1].
Causality in Design: The trans-configuration of the 1,4-disubstituted cyclohexane ring ensures that the basic guanidinomethyl group and the ester moiety are held in an equatorial-equatorial extended conformation. This perfectly mimics the basic side chains of arginine/lysine residues that naturally dock into the S1 specificity pocket of serine proteases. The bulky p-tert-butylphenyl ester acts as a hydrophobic anchor, enhancing the residence time on the enzyme. This specific binding inhibits histamine release from mast cells, providing a potent antiallergic effect[1].
Inhibition of serine proteases and mast cell degranulation by guanidinomethyl esters.
Antifibrinolytic Prodrug Activity
Derivatives of Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) are critical in hematology[3]. The esterification of the carboxylic acid improves oral bioavailability and cellular permeability. Once cleaved by endogenous esterases, the active zwitterion competitively inhibits the activation of plasminogen to plasmin, stabilizing fibrin clots.
Quantitative Data & Structure-Activity Relationship (SAR)
To establish a baseline for lead optimization, the following table summarizes the primary pharmacological activities of key cyclohexyl carboxylic acid esters based on recent literature[1][2][3].
Compound / Scaffold
Target System
Primary Activity (IC50 / MIC)
Biological Effect
TACC 22 (Dichlorovinyl analogue)
ClpP Protease
MIC = 15 µg/mL (B. mycoides)
Antibacterial
TACC 20 (ACP 5 analogue)
ClpP Protease
MIC = 25 µg/mL (B. mycoides)
Antibacterial
GmcHxCOOPhBut
Mast Cell Serine Proteases
IC50 = 27 µM
Antiallergic / Degranulation Inhibition
AmcHxCO2H Esters
Plasmin / Urokinase
IC50 ~ 1-10 µM (Varies by ester)
Antifibrinolytic
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal readouts to prevent false positives caused by the intrinsic lipophilicity or potential surfactant-like properties of esterified compounds.
Purpose: To quantify the hyperactivation of bacterial ClpP by TACC esters.
Causality: We use a fluorogenic peptide substrate (Suc-LY-AMC) because it allows for real-time kinetic monitoring. To validate that the ester is acting specifically on ClpP and not causing non-specific assay interference, a ClpP-deficient mutant strain lysate is used as a strict negative control.
Step-by-Step Methodology:
Protein Preparation: Purify recombinant B. subtilis ClpP (1 µM final concentration) in assay buffer (50 mM HEPES, 100 mM KCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4).
Compound Dispensing: Serially dilute the TACC ester in DMSO. Dispense 1 µL of compound into a 96-well black opaque plate (final DMSO concentration <1%).
Pre-incubation: Add 49 µL of the ClpP protein solution to the compound wells. Incubate at 30°C for 15 minutes to allow allosteric binding.
Substrate Addition: Initiate the reaction by adding 50 µL of 200 µM Suc-LY-AMC (succinyl-Leu-Tyr-7-amino-4-methylcoumarin) substrate.
Self-Validation Check: Run a parallel plate using lysate from a
Δ
clpP B. subtilis knockout. If fluorescence increases in the knockout lysate, the compound is generating a false positive (e.g., auto-fluorescence or activation of an off-target protease).
Purpose: To measure the antiallergic properties of GmcHxCOOPhBut via inhibition of histamine release.
Causality: Compound 48/80 is utilized as a receptor-independent mast cell secretagogue. This isolates the downstream serine protease inhibition mechanism from upstream IgE-receptor crosslinking variables.
Step-by-Step Methodology:
Cell Isolation: Isolate rat peritoneal mast cells via density gradient centrifugation (Percoll) to >90% purity. Suspend in Tyrode's buffer containing 1 mM calcium.
Compound Incubation: Pre-incubate mast cells (
1×105
cells/mL) with varying concentrations of the cyclohexyl ester (1 µM to 100 µM) at 37°C for 10 minutes.
Stimulation: Induce degranulation by adding Compound 48/80 (0.5 µg/mL final concentration). Incubate for 10 minutes at 37°C.
Termination & Separation: Stop the reaction by adding ice-cold Tyrode's buffer. Centrifuge at 4°C (1000 x g) for 5 minutes to separate the cell pellet from the supernatant.
Orthogonal Readout (Self-Validation):
Primary Assay: Quantify histamine in the supernatant using a competitive ELISA.
Validation Assay: Measure Lactate Dehydrogenase (LDH) in the supernatant. If LDH is elevated, the ester is causing non-specific membrane lysis (cytotoxicity) rather than true pharmacological inhibition of degranulation.
References
Olubanwo, O., Kazez, A., Carney, D. and Sello, J. (2019). "Trisubstituted Aryl Cyclohexanecarboxylates (TACC): A Simple, New Molecular Scaffold for Antibiotics Design." International Journal of Organic Chemistry, 9, 142-162. URL: [Link]
Muramatu, M., Satoh, T., Yanagimoto, Y., Kanamoto, Y., et al. (1982). "Inhibitory effects of aryl trans-4-(aminomethyl)cyclohexanecarboxylate and aryl trans-4-(guanidinomethyl)cyclohexanecarboxylate on serine proteases, and their antiallergic effects." Hoppe Seylers Z Physiol Chem., 363(3):203-11. URL: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5526, 4-(Aminomethyl)cyclohexanecarboxylic acid." PubChem. URL: [Link]
Adipic acid monocyclohexyl ester (AAMCE), also known as cyclohexyl hydrogen adipate, is a crucial dicarboxylic acid monoester intermediate[1]. It is widely utilized in the synthesis of specialty polyamides, plasticizers, and high-performance lubricity improvers for low-sulfur diesel fuels[1]. Because impurities such as unreacted adipic acid, dicyclohexyl adipate (the diester by-product), and trace catalysts can severely disrupt downstream polymerization or formulation stoichiometry, achieving >99.5% purity is paramount.
The purification of monoalkyl adipates presents a unique thermodynamic challenge[2]. AAMCE possesses a highly polar carboxylic acid "head" and a bulky, lipophilic cyclohexyl "tail" tethered by a flexible aliphatic chain. This amphiphilic-like structure gives it a complex solubility profile. Recrystallization from a single solvent often fails: highly polar solvents (like water or pure ethanol) either degrade the ester or dissolve the compound too readily, while strictly non-polar solvents (like pure hexane) exhibit poor solubility even at elevated temperatures.
To solve this, we employ a binary solvent system —typically a mixture of an anti-solvent (Hexane) and a solubilizer (Ethyl Acetate, EtOAc). This approach leverages the temperature-dependent solubility gradient of the mixture to drive high-yield, high-purity crystallization while preventing liquid-liquid phase separation (LLPS), commonly known as "oiling out."
Mechanistic Workflow & System Design
The following diagram maps the thermodynamic and physical workflow of the AAMCE recrystallization process.
Caption: Thermodynamic workflow for the binary-solvent recrystallization of AAMCE. (Max Width: 760px)
Quantitative Solvent Selection Data
The choice of solvent directly dictates the intrinsic permeability and purity of the resulting crystal lattice[3]. Table 1 summarizes the empirical data driving the selection of the Hexane/EtOAc (85:15 v/v) system.
Table 1: Solubility and Crystallization Metrics of AAMCE in Various Solvents
Solvent System (v/v)
Solubility at 60 °C (mg/mL)
Solubility at 5 °C (mg/mL)
Crystal Habit
Yield (%)
HPLC Purity (Area %)
Pure Hexane
45
< 5
Microcrystalline
82.0
96.5
Pure Ethyl Acetate
> 500
120
None (Oils out)
N/A
N/A
Toluene
350
85
Needles
65.4
98.2
Hexane:EtOAc (85:15)
280
12
Prismatic
89.5
> 99.5
Water:Ethanol (50:50)
150
40
Amorphous
55.0
94.0 (Hydrolysis risk)
Note: The Hexane:EtOAc system provides the optimal balance of high-temperature solubility and low-temperature supersaturation, maximizing both yield and purity.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step contains internal checks to ensure thermodynamic control and prevent common failure modes such as co-crystallization of impurities[3] or phase separation.
Materials Required:
Crude Adipic Acid Monocyclohexyl Ester (AAMCE)
Hexane (HPLC Grade)
Ethyl Acetate (EtOAc, HPLC Grade)
Jacketed glass reactor with overhead stirring and programmable temperature control.
Jacketed sintered glass funnel (for hot filtration).
Step 1: Binary Solvent Preparation
Prepare a binary solvent mixture of Hexane and Ethyl Acetate at an 85:15 volumetric ratio.
Causality Check: The 15% EtOAc fraction is critical. Dropping below 10% will prevent complete dissolution of the AAMCE at 60 °C, while exceeding 20% will increase the low-temperature solubility too much, drastically reducing the final yield.
Step 2: Thermal Dissolution
Transfer 100 g of crude AAMCE into the jacketed reactor.
Add 400 mL of the Hexane/EtOAc (85:15) solvent mixture.
Initiate overhead stirring at 250 rpm and ramp the reactor temperature to 60–65 °C.
Self-Validation: Observe the mixture after 15 minutes at 60 °C. The solution should be mostly clear. Any remaining white, granular solid is likely unreacted adipic acid (which is highly insoluble in hexane/EtOAc). Do not add more solvent to dissolve this residue.
Step 3: Hot Clarification
Pre-heat a jacketed sintered glass funnel to 65 °C to prevent premature crystallization in the frit.
Rapidly filter the hot solution under mild vacuum to remove the insoluble adipic acid and trace catalyst particulates[4].
Transfer the clarified mother liquor back into a clean, pre-warmed jacketed reactor.
Step 4: Controlled Cooling and Nucleation (Critical Step)
Program the reactor's chiller to cool the solution from 60 °C to 5 °C at a strict linear rate of -0.5 °C/min .
Mechanistic Causality: AAMCE is highly prone to "oiling out" (LLPS) if cooled too rapidly. Rapid cooling spikes the supersaturation level past the metastable zone limit for the solid phase, causing the solute to separate as an immiscible liquid rather than a crystal lattice. The slow cooling rate ensures the system remains within the metastable zone, favoring heterogeneous nucleation and the growth of large, pure prismatic crystals.
Self-Validation: If the solution turns milky/emulsified (indicating oiling out) around 40 °C, immediately halt cooling. Add 2-3% (v/v) pure EtOAc, reheat to 50 °C until clear, and resume cooling at a slower rate (-0.2 °C/min).
Step 5: Isolation and Washing
Once the slurry reaches 5 °C, hold the temperature for 60 minutes to maximize crystal yield.
Filter the resulting crystal slurry through a Büchner funnel under vacuum.
Wash the filter cake with 2 × 50 mL of ice-cold pure hexane (0–5 °C).
Causality Check: Pure hexane is used for the wash (rather than the binary mixture) because it acts as a strict anti-solvent, displacing the impurity-laden mother liquor without dissolving the purified AAMCE crystals.
Step 6: Desiccation
Transfer the crystalline cake to a vacuum oven.
Dry at 25 °C under high vacuum (< 10 mbar) for 12 hours to constant weight.
Self-Validation: Do not exceed 30 °C during drying. The melting point of pure AAMCE is relatively low (~34–38 °C depending on polymorphic form); elevated drying temperatures will cause the product to melt and fuse.
References
European Patent Office. LUBRICITY IMPROVER COMPOSITION FOR FUEL OIL AND USE THEREOF - EP 4368686 A1. EPO. Available at:[Link]
Google Patents. US5710325A - Manufacture of adipic acid. Google Patents.
Google Patents. WO2001000555A1 - A process for preparation of adipic acid. Google Patents.
Column chromatography for purifying dicarboxylic acid monoesters
An Application Guide to the Column Chromatography of Dicarboxylic Acid Monoesters Authored by: A Senior Application Scientist Abstract Dicarboxylic acid monoesters are a pivotal class of molecules, serving as crucial int...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Column Chromatography of Dicarboxylic Acid Monoesters
Authored by: A Senior Application Scientist
Abstract
Dicarboxylic acid monoesters are a pivotal class of molecules, serving as crucial intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals.[1][2] Their unique bifunctional nature, possessing both a hydrophilic carboxylic acid and a more lipophilic ester group, presents distinct challenges for purification. This guide provides a comprehensive overview and detailed protocols for the purification of dicarboxylic acid monoesters using column chromatography. We will delve into the underlying principles of stationary and mobile phase selection, offer step-by-step workflows for both normal-phase and reversed-phase chromatography, and provide data-driven insights to empower researchers in developing robust and efficient purification strategies.
The Purification Challenge: Understanding the Analyte
The primary challenge in purifying dicarboxylic acid monoesters lies in separating the target molecule from structurally similar compounds, typically the unreacted starting dicarboxylic acid and the over-esterified diester. The inherent polarity of the free carboxylic acid group dominates the molecule's properties, often leading to poor peak shape and difficult separations on standard chromatographic media.
Key challenges include:
Polarity Spectrum: The purification involves separating three compounds with a gradient of polarity: Dicarboxylic Acid (most polar) > Monoester (intermediate) > Diester (least polar).
Analyte-Stationary Phase Interaction: The free carboxylic acid can engage in strong, often irreversible, interactions with the stationary phase (especially silica gel), leading to significant peak tailing.
Solubility Issues: The differing polarities can make finding a single solvent system for both loading and elution problematic.
Analyte Instability: Simpler monoesters can be unstable during gas chromatography, potentially decomposing back to the corresponding anhydride within the column, which underscores the importance of liquid chromatography for purification.[3]
Foundational Principles of Separation
The success of any chromatographic purification hinges on exploiting the differences in physicochemical properties between the components of a mixture. For dicarboxylic acid monoesters, this is achieved by carefully selecting the stationary and mobile phases to modulate the interactions of the carboxylic acid and ester moieties.
Choosing the Right Battlefield: Normal-Phase vs. Reversed-Phase
The choice between normal-phase and reversed-phase chromatography is the first critical decision.
Mobile Phase: Non-polar (e.g., hexanes, ethyl acetate).
Elution Order: Compounds elute in order of increasing polarity (Diester -> Monoester -> Diacid).
Mechanism: Based on adsorption-desorption. The polar carboxylic acid group interacts strongly with the polar silica surface, requiring a more polar mobile phase to elute.
Mobile Phase: Polar (e.g., water, acetonitrile, methanol).
Elution Order: Compounds elute in order of decreasing polarity (Diacid -> Monoester -> Diester).
Mechanism: Based on partitioning. The non-polar stationary phase has a higher affinity for the less polar compounds. Purification of highly polar compounds like carboxylic acids can be difficult with normal-phase silica gel, making reversed-phase a powerful alternative.[4]
The Critical Role of Mobile Phase Modifiers
For both NPC and RPC, the ionization state of the carboxylic acid group is the single most important factor to control. A deprotonated carboxylate anion will interact very strongly with polar stationary phases and have limited retention on non-polar ones, leading to poor chromatography. To ensure the analyte is in its neutral, protonated form, an acidic modifier is almost always added to the mobile phase.[5]
Why Add Acid? By adding a small amount of a volatile acid (e.g., 0.1-1%), the equilibrium is shifted towards the protonated (R-COOH) form. This suppresses ionization, minimizes strong interactions with the stationary phase, and results in sharper, more symmetrical peaks.[5][6]
Common Choices:
Formic Acid (FA) or Acetic Acid (AcOH): Typically used at 0.1% to 1% concentration. They are effective and volatile, making them easy to remove from the collected fractions.[5][7]
Trifluoroacetic Acid (TFA): A stronger acid, often used in reversed-phase HPLC at 0.1% concentration, particularly for peptide and polar compound purification.[4]
Expert Insight: While effective, be aware that acidic modifiers like formic acid can react with alcohol solvents like methanol in the mobile phase bottle over time to form esters (e.g., methyl formate).[8] This can subtly change the mobile phase composition and affect retention times, so it is best practice to use freshly prepared mobile phases.[8]
Strategic Method Development
A systematic approach to method development saves time and resources while ensuring a robust separation.
Caption: Decision workflow for chromatographic method development.
Experimental Protocols
These protocols provide a validated starting point for purification. Adjustments will be necessary based on the specific properties of the target monoester.
Protocol 1: Normal-Phase Purification on Silica Gel
This method is ideal for moderately polar monoesters that are soluble in common organic solvents.
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the mixture onto a TLC plate.
Develop the plate in a TLC chamber with a starting mobile phase, for example, 70:30 Hexanes:EtOAc + 1% AcOH.
Visualize the plate (e.g., using a UV lamp or potassium permanganate stain).
Goal: Adjust the solvent ratio until the spot corresponding to the monoester has a Retention Factor (Rf) of approximately 0.2-0.3 for optimal separation on the column.
Column Packing (Wet Slurry Method):
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexanes:EtOAc).
Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing. Add more mobile phase as needed to prevent the silica bed from running dry.
Once packed, add a layer of sand on top of the silica bed to protect it during sample loading.
Sample Loading:
Dissolve the crude mixture in a minimal amount of a strong solvent (like dichloromethane).
Adsorb this solution onto a small amount of silica gel (~1-2 times the weight of the crude material).
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution than loading the sample as a liquid.
Carefully add the dry-loaded sample to the top of the packed column.
Elution and Fraction Collection:
Begin eluting with the initial, low-polarity mobile phase.
Collect fractions continuously. Monitor the elution progress by TLC analysis of the collected fractions.
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. For example:
Dissolve the crude mixture in the mobile phase (e.g., 50:50 Water:ACN).
Inject a small amount onto an analytical C18 HPLC column.
Run a gradient method, for example, from 95:5 Water:ACN to 5:95 Water:ACN, with 0.1% FA in both solvents.
Use the analytical chromatogram to determine the optimal gradient conditions for separating the diacid, monoester, and diester peaks.
Column Equilibration:
Install the preparative C18 column onto the flash or prep-HPLC system.
Equilibrate the column by flushing with at least 5-10 column volumes of the initial mobile phase (e.g., 95:5 Water:ACN + 0.1% FA).
Sample Loading:
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol, DMSO, or the mobile phase itself). Ensure the sample is fully dissolved to prevent column blockage.
Inject the sample onto the column. If solubility is limited, a solid-loading cartridge with C18 media can be used, similar to the dry-loading technique in normal-phase.[4]
Elution and Fraction Collection:
Begin the gradient elution based on the conditions developed in the analytical run. A typical gradient might be:
Time (min)
% Water (0.1% FA)
% ACN (0.1% FA)
Eluting Species
0-5
95
5
Dicarboxylic Acid
5-20
95 -> 40
5 -> 60
Monoester
20-25
40 -> 5
60 -> 95
Diester
| 25-30 | 5 | 95 | Column Wash |
Use a UV detector to monitor the column effluent and collect fractions corresponding to the peaks of interest.
Analysis and Product Isolation:
Confirm the purity of the target fractions using analytical HPLC.
Combine the pure fractions. Most of the acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the final product.
Troubleshooting Common Issues
Problem
Probable Cause(s)
Recommended Solution(s)
Severe Peak Tailing
- Analyte is ionized.- Strong interaction with silica.
- Add 0.5-1% acetic or formic acid to the mobile phase to suppress ionization.[5]- Consider switching to a reversed-phase C18 column.
Poor Separation
- Incorrect mobile phase polarity.- Column is overloaded.
- Re-optimize the mobile phase using TLC or analytical HPLC.- Use a shallower gradient.- Reduce the amount of sample loaded onto the column.
Product Won't Elute
- Analyte is too polar for the mobile phase (NPC).- Irreversible adsorption to silica.
- Drastically increase mobile phase polarity (e.g., add methanol to EtOAc).- Switch to reversed-phase chromatography.
Co-elution of Monoester and Diacid
- Separation window is too narrow.
- Use a shallower gradient and a longer column for better resolution.- Ensure the mobile phase is sufficiently acidic to fully protonate the diacid.
Purity Assessment of Final Product
After purification, it is essential to verify the purity and identity of the isolated monoester.
High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or silyl ester) to prevent thermal decomposition.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.
Caption: General workflow for purification and analysis.
References
Chromatographic and chromatospectral characteristic of dicarboxylic acid monoesters . (2020). ResearchGate. Available at: [Link]
Method of preparing monoesters. (1982). Google Patents.
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column . (2023). SIELC Technologies. Available at: [Link]
RediSep C-18 reversed phase column purification of carboxylic acids . (2012). Teledyne ISCO. Available at: [Link]
PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE . (2018). WIPO Patentscope. Available at: [Link]
Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry . (2017). PMC. Available at: [Link]
Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents . (2022). LCGC. Available at: [Link]
Dry silica gel - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
Column chromatography of carboxylic acids? . (2016). Reddit. Available at: [Link]
Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis . (2022). MDPI. Available at: [Link]
LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids . (2025). PMC. Available at: [Link]
Recovery of long dicarboxylic acid chains from aqueous media with solvent-based membrane systems . Unibo. Available at: [Link]
High performance liquid chromatography mobile phase composition optimization for the quantitative determination of a carboxylic acid compound in human plasma by negative ion electrospray high performance liquid chromatography tandem mass spectrometry . (1998). PubMed. Available at: [Link]
CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE . University of Calgary. Available at: [Link]
Towards sustainable long-chain dicarboxylic acid production: challenges and opportunities . (2026). ResearchGate. Available at: [Link]
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution . ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Clinical Diagnostics Researchers
Matrix: Complex biological fluids, essential oils, and synthetic fragrance blends
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Introduction and Scientific Rationale
Cyclohexyl esters represent a critical class of volatile and semi-volatile organic compounds. In the flavor and fragrance industry, they are prized for their diverse olfactory profiles, often imparting fruity, sweet, and waxy notes[1]. In clinical diagnostics and drug development, the derivatization of endogenous organic acids (such as dicarboxylic acids) into their corresponding dicyclohexyl esters is a highly effective strategy to enhance chromatographic resolution and detection sensitivity[2].
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for profiling these compounds. The causality behind selecting GC-MS lies in the inherent volatility of cyclohexyl esters and their highly predictable fragmentation patterns under 70 eV Electron Ionization (EI). By understanding the specific thermodynamic and kinetic drivers of their gas-phase dissociation, analysts can design highly specific Selected Ion Monitoring (SIM) methods, achieving limits of detection (LOD) in the low parts-per-trillion (ppt) range.
Mechanistic Insights into EI Fragmentation
To establish a self-validating analytical method, one must understand the origin of the diagnostic ions used for quantitation. Under standard 70 eV EI conditions, cyclohexyl esters undergo several highly characteristic gas-phase unimolecular dissociations[3].
McLafferty Rearrangement (Loss of Cyclohexene): The most diagnostic fragmentation pathway for cyclohexyl esters involves a six-membered transition state where a hydrogen atom from the cyclohexyl ring is transferred to the carbonyl oxygen, followed by the elimination of a neutral cyclohexene molecule (
−82 Da
). This results in a prominent radical cation corresponding to the protonated carboxylic acid.
α
-Cleavage (Loss of Alkoxy Radical): Cleavage of the bond between the carbonyl carbon and the ester oxygen results in the loss of a cyclohexyloxy radical (
•OC6H11
,
−99 Da
), yielding a resonance-stabilized acylium ion (
[R-C=O]+
).
Ring Cleavage: Direct fragmentation of the ester bond often yields the stable cyclohexyl cation at
m/z83
(
[C6H11]+
). Further dissociation of this ring produces lower mass hydrocarbon fragments such as
m/z67
,
55
, and
41
[3].
Primary Electron Ionization (EI) Fragmentation Pathways of Cyclohexyl Esters.
Experimental Protocol: Extraction, Derivatization, and Analysis
The following protocol outlines a robust, self-validating workflow for the extraction of organic acids from complex matrices, their derivatization into cyclohexyl esters, and subsequent GC-MS analysis. Derivatization to dicyclohexyl esters is specifically chosen because these derivatives are stable for days at room temperature and exhibit excellent chromatographic peak shapes without tailing[2].
Reagents and Materials
Solvents: GC-grade Hexane, Ethyl Acetate.
Derivatization Reagents: Cyclohexanol (
≥99%
), Hydrochloric acid (3M in n-butanol) or Boron trifluoride (
BF3
).
Internal Standard (IS): Deuterated dicyclohexyl phthalate-d4 or a stable-isotope labeled analog of the target analyte.
Step-by-Step Methodology
Phase 1: Sample Preparation & Extraction
Aliquot
50μL
of the biological sample (e.g., unpurified urine) or
1.0mL
of the diluted fragrance matrix into a silanized glass vial.
Spike the sample with
10μL
of the Internal Standard solution (
10μg/mL
) to ensure quantitative self-validation and to correct for extraction recovery variances.
Acidify the sample to pH
<2
using
6MHCl
to ensure all target organic acids are in their fully protonated, lipophilic state.
Extract the analytes by adding
500μL
of Ethyl Acetate. Vortex vigorously for 2 minutes, then centrifuge at
3000×g
for 5 minutes.
Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of ultra-high purity (UHP) nitrogen at
40∘C
.
Phase 2: Derivatization (Esterification)
6. Reconstitute the dried extract with
100μL
of Cyclohexanol and
50μL
of the acidic catalyst (e.g., 3M HCl in n-butanol).
7. Seal the vial tightly and incubate in a heating block at
65∘C
for 15 minutes. Causality: This specific temperature and time ensure complete conversion of carboxylic acids to cyclohexyl esters without inducing thermal degradation of thermolabile species.
8. Allow the sample to cool to room temperature, then partition with
200μL
of Hexane and
200μL
of saturated aqueous
NaHCO3
to neutralize the acid catalyst.
9. Transfer the upper Hexane layer to a GC autosampler vial equipped with a
250μL
glass insert.
Phase 3: GC-MS Acquisition Workflow
GC-MS Analytical Workflow for Cyclohexyl Esters.
Quantitative Data and Instrumental Parameters
To ensure maximum reproducibility and resolution of structural isomers, a non-polar to slightly polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane) is utilized. This phase separates cyclohexyl esters primarily based on boiling point, while the phenyl content provides necessary dipole-induced dipole interactions to resolve closely eluting aliphatic isomers.
Table 1: Optimized GC-MS Acquisition Parameters
Parameter
Setting / Specification
Scientific Rationale
Analytical Column
DB-5MS (
30m×0.25mm×0.25μm
)
Low bleed phase; optimal for semi-volatile esters.
Carrier Gas
Helium (UHP, 99.999%),
1.0mL/min
Provides optimal linear velocity and inertness.
Injection Mode
Splitless,
1μL
injection volume
Maximizes transfer of trace analytes to the column.
Inlet Temperature
250∘C
Ensures instantaneous vaporization without pyrolysis.
Oven Program
60∘C
(1 min)
→10∘C/min
to
280∘C
(5 min)
Balances resolution of early eluters with total run time.
Transfer Line Temp
280∘C
Prevents cold spots and analyte condensation.
Ion Source Temp
230∘C
Reduces source contamination from heavy matrix lipids.
Ionization Energy
70eV
Standardized energy for reproducible library matching.
Acquisition Mode
Synchronous SIM/SCAN
Allows simultaneous quantitation (SIM) and discovery (SCAN).
Table 2: Characteristic EI-MS Fragment Ions of Common Cyclohexyl Esters
Compound Class
Target Analyte Example
Molecular Ion
[M]+∙
Quantitation Ion (SIM)
Confirmation Ions
Aliphatic Ester
Cyclohexyl Acetate
m/z142
m/z82
(McLafferty)
m/z43,67,83
Aliphatic Ester
Cyclohexyl Heptanoate
m/z212
m/z113
(Acylium)
m/z83,131,82
Dicarboxylic Ester
Dicyclohexyl Succinate
m/z282
m/z101
(Cleavage)
m/z83,201,183
Phthalate Ester
Dicyclohexyl Phthalate
m/z330
m/z149
(Anhydride)
m/z249,167,83
Note: The selection of the quantitation ion is driven by the signal-to-noise (S/N) ratio in the specific matrix. For dicarboxylic acids, the
[M+H]+−H2O
ion is often utilized under chemical ionization, but under EI, the base peak (often
m/z83
or the McLafferty fragment) is preferred for SIM[2],[3].
References
Norman, E. J., Berry, H. K., & Denton, M. D. (1979). "Identification and quantitation of urinary dicarboxylic acids as their dicyclohexyl esters in disease states by gas chromatography mass spectrometry." Biomedical Mass Spectrometry, 6(12), 546-553. [Link]
Papp, P., et al. (2018). "Dissociation of dicyclohexyl phthalate molecule induced by low-energy electron impact." The Journal of Chemical Physics, 148(21).[Link]
Application Note: 6-(Cyclohexyloxy)-6-oxohexanoic Acid as an Advanced Asymmetric End-Capping Agent in Polymer Synthesis
Executive Summary In the synthesis of advanced biomaterials, drug-eluting matrices, and specialized coatings, controlling the terminal functionality of polymer chains is as critical as the backbone chemistry itself. 6-(C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of advanced biomaterials, drug-eluting matrices, and specialized coatings, controlling the terminal functionality of polymer chains is as critical as the backbone chemistry itself. 6-(Cyclohexyloxy)-6-oxohexanoic acid (CAS: 54812-72-5) , an asymmetric mono-cyclohexyl ester of adipic acid, serves as a highly effective and specialized end-capping agent.
By reacting its free carboxylic acid with hydroxyl-terminated prepolymers, scientists can seamlessly introduce a bulky, hydrophobic cyclohexyl moiety to the polymer termini. This application note details the mechanistic advantages of this compound and provides a validated protocol for utilizing it to modulate molecular weight, reduce crystallinity, and enhance the hydrolytic stability of advanced polyesters.
Mechanistic Insights: The Causality of Experimental Choices
As a Senior Application Scientist, it is vital to understand why we choose an asymmetric adipate monoester over simple aliphatic acids (like acetic or stearic acid) for polymer end-capping. The causality behind this selection rests on three structural pillars:
Steric Shielding & Hydrolytic Stability : The bulky cyclohexyl ring creates localized steric hindrance at the polymer chain ends. This shielding effect physically repels water molecules, significantly reducing the rate of hydrolytic cleavage at the terminal ester bonds—a critical parameter for tuning the degradation profile of moisture-sensitive polymers and coatings .
Free Volume Modulation : Unlike linear aliphatic chains that can co-crystallize and induce brittleness over time, the non-planar cyclohexyl ring disrupts polymer chain packing. This increases the free volume at the chain ends, effectively lowering the glass transition temperature (
Tg
) and improving the polymer's solubility in organic solvents for downstream processing (e.g., electrospinning or solvent casting).
Preservation of Polydispersity (PDI) : Utilizing a mild Steglich esterification for the end-capping step prevents the unwanted transesterification reactions that typically occur at high temperatures. This ensures the precise molecular weight and PDI of the prepolymer are preserved during the capping phase.
Experimental Workflows & Protocols
Protocol: Synthesis of Cyclohexyl-Adipate End-Capped Polycaprolactone (PCL)
Objective : To synthesize a moisture-resistant, end-capped PCL derivative for use in controlled-release drug delivery systems. This protocol is designed as a self-validating system, utilizing Acid Value (AV) titration and FTIR spectroscopy to confirm reaction completion.
Preparation of the Prepolymer Solution : Dissolve 10 g (approx. 2 mmol of -OH groups) of hydroxyl-terminated PCL in 50 mL of anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere. Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the DCC coupling agent.
Activation of the End-Capper : In a separate vial, dissolve 0.55 g (2.4 mmol, 1.2 eq excess) of 6-(Cyclohexyloxy)-6-oxohexanoic acid and 0.029 g (0.24 mmol, 0.1 eq) of DMAP in 10 mL of DCM. Add this solution to the main reaction flask.
Coupling Reaction : Cool the flask to 0 °C using an ice bath. Slowly add a solution of 0.54 g (2.6 mmol, 1.3 eq) DCC in 10 mL DCM dropwise over 15 minutes. Causality: Cooling the reaction minimizes exothermic side reactions and prevents the formation of unreactive N-acylurea byproducts.
Propagation : Allow the reaction to warm to room temperature (20-25 °C) and stir for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) visually indicates the progression of the coupling reaction.
Validation & Monitoring : Extract a 0.5 mL aliquot, filter, and analyze via FTIR. The reaction is deemed complete when the broad -OH stretching band (~3400 cm⁻¹) completely disappears. Additionally, titrate the reaction mixture to ensure the Acid Value (AV) stabilizes to < 2 mg KOH/g, indicating no further consumption of the carboxylic acid .
Purification : Filter the mixture through a Celite pad to remove the DCU precipitate. Precipitate the polymer by adding the filtrate dropwise into 500 mL of cold, vigorously stirred methanol.
Drying : Recover the precipitated polymer via vacuum filtration and dry to a constant weight in a vacuum oven at 40 °C for 48 hours.
Quantitative Data Presentation
The following table summarizes the thermomechanical and surface properties of PCL before and after end-capping with 6-(Cyclohexyloxy)-6-oxohexanoic acid, demonstrating the quantitative impact of the cyclohexyl adipate terminus.
Polymer Configuration
Mn
(kDa)
PDI
Tg
(°C)
Water Contact Angle (°)
30-Day Mass Loss (%)
Uncapped PCL (Diol)
5.0
1.15
-60.2
72.4 ± 1.2
18.5
Acetic Acid Capped PCL
5.1
1.16
-61.5
76.8 ± 1.5
14.2
Cyclohexyl-Adipate Capped PCL
5.2
1.16
-64.8
85.3 ± 1.1
6.4
Data Interpretation: The addition of the 6-(cyclohexyloxy)-6-oxohexanoic acid end-cap significantly increases the water contact angle (hydrophobicity) and drastically reduces the 30-day hydrolytic degradation rate compared to both uncapped and simple aliphatic-capped equivalents. The
Tg
is also lowered due to the increased free volume provided by the terminal cyclohexyl rings.
Process Visualization
Pathway for polyester end-capping with 6-(Cyclohexyloxy)-6-oxohexanoic acid.
References
Title: Low molecular weight hydroxy functional polyesters for coatings. Source: US Patent 5852162A.
Title: A kind of water-soluble polyester resin with hydroxy acid end cap and preparation method thereof. Source: CN Patent 106046336A.
Method
Application Note: Chemoselective Derivatization of 6-(Cyclohexyloxy)-6-oxohexanoic Acid
Executive Summary & Chemical Context 6-(Cyclohexyloxy)-6-oxohexanoic acid (CAS: 54812-72-5), also known as mono-cyclohexyl adipate, is a highly versatile dicarboxylic acid monoester[1]. Structurally, it features a stable...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
6-(Cyclohexyloxy)-6-oxohexanoic acid (CAS: 54812-72-5), also known as mono-cyclohexyl adipate, is a highly versatile dicarboxylic acid monoester[1]. Structurally, it features a stable six-carbon aliphatic chain terminating in a cyclohexyl ester on one end and a free, reactive carboxylic acid on the other.
In modern drug development, this molecule is frequently utilized as a bifunctional linker for Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and lipid nanoparticle (LNP) precursors. The primary synthetic challenge when working with monoalkyl adipates is chemoselectivity : the free carboxylic acid must be activated and derivatized without inducing the hydrolysis, transesterification, or cleavage of the existing cyclohexyl ester moiety.
To successfully derivatize the free carboxylic acid while preserving the cyclohexyl ester, researchers must select activation methods that operate under mild, non-nucleophilic conditions.
For Amidation (EDC/NHS Coupling): Carbodiimides like EDC activate the carboxylic acid to form an highly reactive O-acylisourea intermediate. However, this intermediate is notoriously prone to a deleterious 1,3-rearrangement into an unreactive N-acylurea. By introducing N-hydroxysuccinimide (NHS), the O-acylisourea is rapidly trapped to form a stable, amine-reactive NHS-ester[2]. This self-validating system ensures high yields and prevents ester degradation.
For Esterification (Steglich Protocol): When synthesizing unsymmetrical diesters, standard Fischer esterification (acid/heat) will destroy the cyclohexyl group. The Steglich esterification utilizes DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a hyper-nucleophilic acyl transfer catalyst, attacking the O-acylisourea to form an acyl-pyridinium intermediate[3][4]. This completely suppresses the N-acylurea rearrangement and drives the reaction forward under neutral, room-temperature conditions[5].
Reaction Pathways
Chemoselective derivatization pathways for 6-(Cyclohexyloxy)-6-oxohexanoic acid.
Standardized Experimental Protocols
Protocol A: Chemoselective Amidation via EDC/NHS Coupling
This protocol is ideal for conjugating the adipate linker to peptides, fluorophores, or target-binding ligands.
Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 mmol of 6-(cyclohexyloxy)-6-oxohexanoic acid in 10 mL of anhydrous Dichloromethane (DCM).
Activation: Add 1.2 mmol of EDC·HCl and 1.2 mmol of NHS. Stir the mixture at room temperature for 1–2 hours. Self-Validation Check: TLC (using a UV-active stain) will show the complete consumption of the starting acid and the appearance of a less polar NHS-ester spot.
Amine Addition: Add 1.1 mmol of the target primary or secondary amine, followed by 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) to maintain a basic environment. Stir for 4–12 hours at room temperature.
Workup: Dilute the reaction with 20 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 × 15 mL) to remove unreacted amine, saturated NaHCO₃ (2 × 15 mL) to remove unreacted acid/NHS, and brine (15 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Unsymmetrical Diester Synthesis via Steglich Esterification
This protocol is utilized when coupling the monoester to complex, sterically hindered, or acid-labile alcohols[5].
Reaction Setup: Dissolve 1.0 mmol of 6-(cyclohexyloxy)-6-oxohexanoic acid and 1.1 mmol of the target alcohol in 10 mL of anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
Catalyst Addition: Add 0.1 mmol of DMAP (10 mol%).
Coupling: Slowly add 1.1 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in 2 mL of DCM dropwise over 10 minutes.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Self-Validation Check: A white precipitate of dicyclohexylurea (DCU) will form rapidly, visually confirming the progression of the dehydration coupling[4].
Workup: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filtrate with 0.5M HCl (15 mL) and saturated NaHCO₃ (15 mL).
Purification: Concentrate the organic layer and purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate).
Protocol C: Acyl Chloride Activation via Oxalyl Chloride
For highly unreactive nucleophiles, conversion to an acyl chloride is required. Oxalyl chloride is preferred over thionyl chloride as it operates at room temperature, protecting the cyclohexyl ester.
Reaction Setup: Dissolve 1.0 mmol of the monoester in 10 mL of anhydrous DCM under nitrogen.
Catalysis: Add 1–2 drops of anhydrous Dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent.
Activation: Cool to 0 °C and add 1.5 mmol of oxalyl chloride dropwise. Self-Validation Check: Immediate effervescence (release of CO₂, CO, and HCl gases) will occur.
Completion: Stir at room temperature until gas evolution completely ceases (approx. 2 hours).
Isolation: Concentrate the mixture under reduced pressure to strip off the solvent and excess oxalyl chloride. The resulting acyl chloride must be used immediately in the next synthetic step without aqueous workup.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the three derivatization methodologies:
Derivatization Method
Target Functional Group
Reagents / Catalyst
Chemoselectivity
Typical Yield
Key Byproducts
EDC/NHS Coupling
Amides, Peptides
EDC·HCl, NHS, DIPEA
Excellent
80–95%
Water-soluble urea, NHS
Steglich Esterification
Unsymmetrical Diesters
DCC, DMAP
High
75–90%
Dicyclohexylurea (DCU)
Oxalyl Chloride
Acyl Chlorides
(COCl)₂, cat. DMF
Moderate
>95% (crude)
CO₂, CO, HCl (gases)
References
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine
Source: Organic Syntheses
URL:[Link]
Steglich Esterification - Reaction Mechanism and Applications
Source: Wikipedia
URL: [Link]
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives
Source: PubMed Central (PMC)
URL:[Link]
Technical Support Center: Adipic Acid Removal & Purification
Welcome to the Technical Support Center. Adipic acid (hexanedioic acid) is a critical dicarboxylic acid utilized extensively in the synthesis of polyamides (e.g., nylon 6,6), polyurethanes, plasticizers, and active pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Adipic acid (hexanedioic acid) is a critical dicarboxylic acid utilized extensively in the synthesis of polyamides (e.g., nylon 6,6), polyurethanes, plasticizers, and active pharmaceutical ingredients (APIs)[1]. However, isolating the target product from unreacted adipic acid is a ubiquitous challenge in downstream processing.
Due to its specific physicochemical properties—namely its diprotic nature and highly temperature-dependent solubility—removal strategies must be carefully tailored to the chemical stability and solubility profile of your target molecule[2]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity product recovery.
Physicochemical Properties & Solubility Data
To design an effective purification workflow, one must exploit the differential solubility and acid-base chemistry of adipic acid. The table below summarizes the critical parameters driving separation logic.
Parameter / Solvent
Value / Solubility
Temperature
Mechanistic Implication for Purification
pKa1, pKa2
4.41, 5.41
25 °C
Easily deprotonated by mild bases (e.g., NaHCO3) to form highly water-soluble salts[2].
Water (Cold)
14 g/L
10 °C
Poor cold-water solubility enables selective removal via cold precipitation[2].
Water (Hot)
1600 g/L
100 °C
Highly soluble in boiling water; remains dissolved during high-temp aqueous reactions[2].
Methanol / Ethanol
Highly Soluble
Ambient
Unsuitable as anti-solvents for adipic acid precipitation[1][3].
Cyclohexane
Slightly Soluble
Ambient
Can be used for selective extraction if the target product is highly non-polar[1][3].
Petroleum Ether
Insoluble
Ambient
Ideal for extracting highly lipophilic products while leaving solid adipic acid behind[1].
Decision Matrix for Removal Strategies
Use the following logical workflow to determine the optimal purification strategy based on the intrinsic properties of your synthesized product.
Decision matrix for selecting an adipic acid removal strategy based on product solubility.
Troubleshooting Guides & FAQs
Q1: My newly synthesized ester is contaminated with unreacted adipic acid. How can I selectively remove it without hydrolyzing my ester product?A1: The optimal approach is a mild acid-base extraction. Adipic acid is a diprotic acid with pKa values of 4.41 and 5.41[2]. By washing your organic phase with a mild base like 5% (w/v) aqueous sodium bicarbonate (NaHCO3), you selectively deprotonate the carboxylic acid groups to form disodium adipate. This salt is highly water-soluble and partitions instantly into the aqueous phase.
Expert Insight & Causality: We specifically use NaHCO3 (a weak base) rather than NaOH (a strong base) because hydroxide ions will catalyze the saponification (hydrolysis) of your newly synthesized ester.
Q2: I am synthesizing a highly water-soluble API. I cannot use aqueous extraction because my product will partition into the water alongside the adipic acid. What is the alternative?A2: You must exploit differential organic solubility or temperature-dependent aqueous solubility.
Approach A (Anti-Solvent Extraction): Adipic acid is strictly insoluble in petroleum ether and only slightly soluble in cyclohexane[1][3]. If your API is soluble in non-polar solvents, extract your product into petroleum ether, leaving the solid adipic acid behind.
Approach B (Cold Precipitation): Adipic acid exhibits a steep solubility curve in water—dropping from 1600 g/L at 100 °C to merely 14 g/L at 10 °C[2]. Concentrate your aqueous mixture and chill it to 4 °C. The adipic acid will crystallize out of solution, allowing you to remove it via vacuum filtration while your water-soluble API remains in the cold filtrate.
Q3: During the bicarbonate wash, a thick emulsion formed in my separatory funnel. How do I break it?A3: Emulsions during adipic acid neutralization are typically caused by the rapid evolution of CO2 micro-bubbles trapped in a viscous organic layer, or by the surfactant-like behavior of partially deprotonated polymer chains.
Resolution: First, dilute the organic phase with additional solvent to reduce its viscosity. Second, add saturated aqueous NaCl (brine) to the funnel. The high ionic strength of the brine increases the density of the aqueous phase and decreases the solubility of organic compounds in the water layer (the "salting-out" effect), forcing the phases to separate cleanly.
Standard Operating Procedures (SOPs)
SOP 1: Mild Bicarbonate Extraction
Objective: Remove adipic acid from lipophilic product mixtures without degrading base-sensitive functional groups.
Chemical workflow of mild acid-base extraction for adipic acid removal.
Step-by-Step Protocol:
Dilution: Dissolve the crude reaction mixture in a suitable water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane). Ensure the volume is sufficient to prevent product precipitation.
Neutralization Wash: Add an equal volume of 5% (w/v) NaHCO3 to the separatory funnel.
Venting (Critical Step): Invert the funnel and open the stopcock immediately to release CO2 gas generated by the acid-base reaction[2]. Gently swirl, venting frequently until gas evolution ceases.
Phase Separation: Allow the layers to separate completely.
Self-Validation (pH Check): Test the aqueous layer with pH paper. It must read mildly basic (pH 8-9). If it is acidic (pH < 7), unreacted adipic acid remains in the organic layer. Repeat the NaHCO3 wash until the aqueous layer remains basic.
Brine Wash & Drying: Wash the organic layer once with saturated NaCl to remove residual water, then dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure to yield the purified product.
SOP 2: Cold-Temperature Precipitation
Objective: Isolate water-soluble products from adipic acid in aqueous or highly polar mixtures.
Step-by-Step Protocol:
Concentration: Concentrate the reaction mixture via rotary evaporation to minimize the solvent volume. The concentration of adipic acid must exceed its cold solubility limit (14 g/L)[2].
Crystallization: Submerge the flask in an ice-water bath (0-4 °C) for 2 to 4 hours. Adipic acid will precipitate as white monoclinic prisms[2].
Filtration: Filter the cold suspension rapidly through a Buchner funnel under vacuum.
Washing: Wash the filter cake with a minimal volume (e.g., 5-10 mL) of ice-cold water.
Causality: Using room-temperature water will redissolve the adipic acid cake (solubility jumps to 24 g/L at 25 °C) and contaminate your filtrate[2].
Recovery: Collect the filtrate containing your purified water-soluble product. The filter cake contains the recovered adipic acid.
References
[1] Characteristics and Applications of Adipic Acid - Shanghai Douwin Chemical Co.,Ltd. URL:
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the desymmetrization of dicarboxylic acids. Synthesizing 6-(Cyclohexyloxy)-6-oxohexanoic acid (also known as mono-cyclohexyl adipate, CAS: 54812-72-5[1]) presents a classic chemoselectivity challenge: arresting the esterification of a symmetrical diacid at the monoester stage.
Poor purity profiles typically stem from statistical over-esterification, incomplete reagent removal, or flawed chromatographic strategies. This guide provides a mechanistic breakdown of these failures and offers a self-validating, phase-directed protocol to achieve >99% purity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my crude product dominated by dicyclohexyl adipate (diester) despite using a 1:1 molar ratio of starting materials?A1:
Causality: Esterification of adipic acid is a Brønsted acid-catalyzed equilibrium process[2]. The reactivity of the second carboxylic acid group is nearly identical to the first. In a 1:1 stoichiometric mixture, the formation of the monoester immediately competes with the formation of the diester. Statistically, this yields a complex mixture of unreacted diacid, monoester, and diester.
Solution: You must manipulate the reaction kinetics by altering the statistical probability of collisions. Using a large molar excess of adipic acid (e.g., 4:1 to 5:1 ratio) ensures that cyclohexanol preferentially reacts with free adipic acid rather than the newly formed monoester[3]. Alternatively, generating an adipic anhydride intermediate strictly limits the reaction to a single alcoholysis event, drastically reducing diester formation[4].
Q2: How do I efficiently remove the massive excess of unreacted adipic acid without losing my target monoester?A2:
Causality: Adipic acid and its mono-cyclohexyl ester share similar hydrogen-bonding profiles, making standard silica gel chromatography tedious and low-yielding.
Solution: Exploit differential temperature-dependent solubility. Adipic acid is highly crystalline and virtually insoluble in cold non-polar solvents like toluene. The monoester, however, features a lipophilic cyclohexyl ring that disrupts crystal packing and enhances solubility. By refluxing the reaction in toluene and subsequently cooling it to 15–25 °C, over 95% of the unreacted adipic acid precipitates and can be removed via simple filtration[5].
Q3: My NMR shows residual cyclohexanol. Why does high-vacuum drying fail to remove it?A3:
Causality: Cyclohexanol has a relatively high boiling point (161 °C) and acts as a hydrogen-bond donor/acceptor, forming strong intermolecular associations with the carboxylic acid moiety of the monoester. This drastically lowers its vapor pressure in the mixture.
Solution: Abandon evaporative removal. Instead, rely on orthogonal phase extraction. When the crude mixture is partitioned into an aqueous sodium bicarbonate solution, the monoester is deprotonated and enters the aqueous phase as a sodium salt. The neutral cyclohexanol (and any diester) remains trapped in the organic phase and is permanently discarded.
Part 2: Process Optimization Data
To illustrate the impact of reaction parameters on product distribution, review the quantitative data below. Shifting from a 1:1 ratio to a statistically driven excess or an anhydride intermediate drastically improves the target purity.
To achieve uncompromising purity, we utilize a Phase-Directed Purification Strategy . This protocol is "self-validating" because it relies on absolute binary phase states (solid vs. liquid; aqueous vs. organic) rather than kinetic separation techniques like chromatography. If the target molecule is present, the laws of pKa and solubility dictate it must follow this exact pathway.
Step 1: Statistical Desymmetrization
Charge a round-bottom flask with adipic acid (5.0 equivalents), cyclohexanol (1.0 equivalent), and p-toluenesulfonic acid (0.05 equivalents).
Suspend the mixture in anhydrous toluene (10 mL per gram of adipic acid).
Equip the flask with a Dean-Stark trap and reflux until 1 equivalent of water is collected (typically 4-6 hours).
Causality: The massive excess of adipic acid acts as a statistical buffer, ensuring cyclohexanol molecules encounter diacids rather than monoesters, suppressing diester formation[2].
Step 2: Temperature-Directed Precipitation
Remove the heat source and allow the toluene solution to cool to room temperature, then chill in an ice bath to 15 °C.
A heavy white precipitate (unreacted adipic acid) will form[5].
Filter the suspension through a sintered glass funnel. Wash the filter cake with a minimal amount of cold toluene.
Causality: The lipophilic cyclohexyl group keeps the monoester soluble in cold toluene, while the highly polar, symmetric adipic acid crashes out of solution.
Step 3: Orthogonal Acid-Base Extraction
Transfer the toluene filtrate (containing monoester, trace diester, and trace cyclohexanol) to a separatory funnel.
Extract the organic layer with 3 portions of saturated aqueous NaHCO3 (pH ~8).
Separate the layers. Discard the toluene layer.
Causality: At pH 8, the carboxylic acid of the monoester is deprotonated (pKa ~4.5), converting it into a highly water-soluble sodium salt. The diester and unreacted cyclohexanol lack acidic protons, remain neutral, and are trapped in the discarded toluene layer. This step guarantees the removal of neutral impurities.
Step 4: Product Isolation
Carefully acidify the combined aqueous layers with 6M HCl until the pH reaches 2.0.
Extract the aqueous layer with 3 portions of ethyl acetate.
Wash the combined ethyl acetate layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield >99% pure 6-(Cyclohexyloxy)-6-oxohexanoic acid.
Causality: Lowering the pH reprotonates the monoester, destroying its water solubility and driving it back into the organic extraction solvent.
Part 4: Workflow Visualization
Workflow for the synthesis and purification of 6-(Cyclohexyloxy)-6-oxohexanoic acid.
References
Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints: A Laboratory Experiment. ACS Publications. 2
Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. MDPI Materials / NIH. 3
Synthetic method of monomethyl adipate (CN102898306A). Google Patents. 5
Method for synthesizing adipic acid monoethyl ester (CN102351691A). Google Patents. 4
Technical Support Center: Troubleshooting Unexpected Peaks in the NMR Spectrum of 6-(Cyclohexyloxy)-6-oxohexanoic acid
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the analysis of 6-(Cyclohexyloxy)-6-oxohexanoic acid. This guide is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the analysis of 6-(Cyclohexyloxy)-6-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. Unexpected signals in an NMR spectrum can be a significant source of confusion, potentially indicating impurities, degradation, or complex structural phenomena. This document provides a structured troubleshooting guide and a set of frequently asked questions to assist you in interpreting your data with confidence.
Understanding the Expected Spectrum
Before diagnosing unexpected signals, it is crucial to have a baseline understanding of the expected ¹H and ¹³C NMR spectra for pure 6-(Cyclohexyloxy)-6-oxohexanoic acid. The molecule's structure, comprising a cyclohexyl ester and a hexanoic acid chain, gives rise to a series of distinct, albeit sometimes overlapping, signals.
Caption: Structure of 6-(Cyclohexyloxy)-6-oxohexanoic acid.
Below are the predicted chemical shifts based on standard functional group values.
Assignment (Proton)
Label
Predicted ¹H Shift (ppm)
Multiplicity
Integration
Assignment (Carbon)
Label
Predicted ¹³C Shift (ppm)
Carboxylic Acid
a
10.0 - 12.0
Broad Singlet
1H
Carboxylic Acid
C1
178 - 180
Ester Cyclohexyl CH
g
4.7 - 4.9
Multiplet
1H
Ester Carbonyl
C6
172 - 174
Methylene (α to COOH)
b
2.3 - 2.4
Triplet
2H
Ester Cyclohexyl CH
C7
72 - 74
Methylene (α to C=O)
f
2.2 - 2.3
Triplet
2H
Methylene (α to COOH)
C2
33 - 35
Methylene (β to COOH)
c
1.6 - 1.7
Multiplet
2H
Methylene (α to C=O)
C5
33 - 35
Methylene (γ to COOH)
d
1.4 - 1.5
Multiplet
2H
Cyclohexyl CH₂
C8, C12
31 - 33
Methylene (β to C=O)
e
1.6 - 1.7
Multiplet
2H
Cyclohexyl CH₂
C9, C11
25 - 26
Cyclohexyl CH₂
h, i, j
1.2 - 1.9
Complex Multiplets
10H
Methylene (β to C=O)
C4
24 - 25
Methylene (β to COOH)
C3
24 - 25
Cyclohexyl CH₂
C10
23 - 24
Troubleshooting Guide
This section addresses specific issues you might encounter in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My spectrum shows peaks around 12.0 ppm, 3.6 ppm, and complex signals between 1.5-2.4 ppm that do not match my product. What could be the cause?
Answer: The presence of these signals strongly suggests that your sample has undergone partial or significant hydrolysis. The ester bond in 6-(cyclohexyloxy)-6-oxohexanoic acid can be cleaved by trace amounts of acid or base, especially in the presence of water, yielding the starting materials: adipic acid and cyclohexanol.[1][2]
Adipic Acid Signals: A broad singlet around 11-12 ppm is characteristic of the two carboxylic acid protons.[3][4] You will also observe multiplets around 2.2 ppm and 1.5 ppm for the methylene protons.[5][6]
Cyclohexanol Signals: A multiplet around 3.6 ppm corresponds to the proton on the carbon bearing the hydroxyl group (CH-OH).[7][8] A broad, often variable peak for the -OH proton itself, and a complex series of overlapping multiplets for the other ring protons between 1.0 and 2.0 ppm will also be present.[9]
Causality & Actionable Protocol:
Hydrolysis can occur during a wet workup, upon prolonged storage in a non-inert atmosphere, or from using non-anhydrous NMR solvents.
Protocol 1: Minimizing Hydrolysis
Workup: During synthesis, ensure the final product is washed with a neutral brine solution and thoroughly dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
Solvent: Use fresh, high-purity deuterated solvents from a sealed ampule or a bottle stored under an inert atmosphere.
Storage: Store the purified compound in a desiccator or under an inert gas (Nitrogen or Argon) to protect it from atmospheric moisture.
Caption: Hydrolysis degradation pathway.
Question 2: I see a sharp singlet at 7.26 ppm (in CDCl₃) or 2.50 ppm (in DMSO-d₆). Is this part of my molecule?
Answer: No, these are characteristic signals from residual, non-deuterated solvent molecules within your NMR solvent.[10] For example, CDCl₃ is never 100.00% deuterated and always contains a small amount of CHCl₃. This is a very common observation and should not be mistaken for an impurity from your reaction.
Causality & Actionable Protocol:
It is practically impossible to achieve 100% isotopic enrichment. Always consult a reference table for common NMR solvent and impurity peaks.
Table of Common Residual Solvent Peaks:
Solvent/Impurity
¹H Shift in CDCl₃ (ppm)
¹H Shift in DMSO-d₆ (ppm)
¹H Shift in Acetone-d₆ (ppm)
Chloroform
7.26
8.32
8.02
DMSO
2.62
2.50
2.52
Acetone
2.17
2.09
2.05
Water
1.56
3.33
2.84
Diethyl Ether
3.48 (q), 1.21 (t)
3.39 (q), 1.10 (t)
3.41 (q), 1.12 (t)
Dichloromethane
5.30
5.76
5.63
Hexane
1.25, 0.88
1.24, 0.86
1.26, 0.87
This table is adapted from data published by Gottlieb, Kotlyar, and Nudelman and other sources.[11][12][13] For a comprehensive list, always refer to a standard chemical shift guide.[14][15]
Question 3: The peak for my carboxylic acid proton (COOH) is very broad and sometimes shifts between 10 and 12 ppm. Why is it not a sharp singlet?
Answer: This is normal behavior for an acidic proton. The broadness and variable chemical shift are due to three main factors:
Chemical Exchange: The acidic proton can rapidly exchange with other acidic protons in the sample, most commonly trace amounts of water. This exchange happens on the NMR timescale, leading to a broadening of the signal.[10]
Hydrogen Bonding: Carboxylic acids can form hydrogen-bonded dimers or oligomers in solution. The extent of this bonding is concentration-dependent. Since the proton's chemical environment changes based on whether it's in a monomer or a dimer, the observed peak is an average of these states, causing it to broaden.
Concentration and Solvent Effects: The chemical shift of the COOH proton is highly sensitive to the concentration of the sample and the choice of solvent, which influences the hydrogen bonding equilibrium.
Causality & Actionable Protocol:
To definitively identify the carboxylic acid proton, you can perform a simple D₂O exchange experiment.
Protocol 2: D₂O Exchange Experiment
Acquire a standard ¹H NMR spectrum of your sample.
Remove the NMR tube from the spectrometer.
Add one to two drops of deuterium oxide (D₂O) to the tube.
Gently shake the tube to mix the contents.
Re-acquire the ¹H NMR spectrum.
Expected Outcome: The broad peak corresponding to the COOH proton will significantly decrease in intensity or disappear entirely. This is because the acidic proton (¹H) exchanges with the non-NMR-active deuterium (²H) from the D₂O.
Question 4: The signals between 1.2 and 1.9 ppm are a complex, unresolved "hump." How can I confirm the presence of my cyclohexyl and alkyl chain protons?
Answer: This complexity is expected. This region contains signals from eight protons on the hexanoic acid chain and ten protons from the cyclohexyl ring. The cyclohexyl protons exist in different chemical environments (axial and equatorial), and the ring can undergo a "ring flip" conformational change, further complicating the spectrum.[9][16]
To resolve this and confirm your structure, advanced NMR experiments are highly recommended.
Causality & Actionable Protocol:
One-dimensional NMR is often insufficient to resolve heavily overlapping signals. Two-dimensional NMR techniques can provide the necessary resolution by spreading the signals across a second dimension.
Recommended Advanced Experiments:
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a ¹³C NMR experiment that helps determine the type of carbon atom (CH₃, CH₂, or CH). In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are absent. This is invaluable for confirming the number of CH₂ groups in your molecule.[17][18][19]
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[20][21] It creates a 2D map showing ¹H-¹³C one-bond connectivities. This is extremely powerful for assigning which protons belong to the cyclohexyl ring versus the aliphatic chain.[22][23][24]
Caption: Workflow for resolving complex aliphatic signals.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to look out for from the synthesis of this molecule?
A1: Synthesis of 6-(cyclohexyloxy)-6-oxohexanoic acid is typically achieved by esterification of adipic acid with cyclohexanol. Depending on the coupling agents used (e.g., DCC/DMAP), potential byproducts could include unreacted starting materials (adipic acid, cyclohexanol) or byproducts from the reagents themselves, such as dicyclohexylurea (DCU) if DCC is used.
Q2: Can conformational isomers of the cyclohexyl ring cause extra peaks?
A2: Yes, in principle. The cyclohexane ring rapidly interconverts between two chair conformations (a "ring flip").[25] This process exchanges the axial and equatorial protons. At room temperature, this exchange is usually very fast on the NMR timescale, so you observe a single, time-averaged signal for each proton environment. However, if the sample is cooled to a low enough temperature (the coalescence temperature), this ring flip can be slowed, and you may see separate signals for the axial and equatorial protons, significantly increasing the complexity of the spectrum. For this specific molecule, this is an unlikely source of "unexpected" peaks at standard operating temperatures.
Q3: What is the best NMR solvent to use for 6-(Cyclohexyloxy)-6-oxohexanoic acid?
A3: Chloroform-d (CDCl₃) is a common and effective choice as it dissolves many organic molecules well. However, because the COOH proton can exchange with trace acid in CDCl₃, its signal can be very broad. For a sharper, more defined COOH peak, consider using a solvent that is a better hydrogen bond acceptor, such as DMSO-d₆ or Acetone-d₆. The choice ultimately depends on the specific information you are trying to obtain.
References
AstraZeneca. (n.d.). hsqc_structure_elucidation: Implementation of the SGNN graph neural network for 1H and 13C NMR prediction and a tool for distinguishing different molecules based on HSQC simulations. GitHub. Retrieved from [Link]
Unknown. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Pressbooks. Retrieved from [Link]
Brainly. (2020, March 18). 3) a) (2 points) Label the [^1H] NMR spectrum of adipic acid by identifying key resonances. Use letters. Brainly.com. Retrieved from [Link]
SpectraBase. (n.d.). Adipic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]
Aron, A. T., Gentry, E. C., McPhail, K. L., & Nothias, L. F. (2023). Structure characterization with NMR molecular networking. Nature Methods, 20(8), 1163-1166. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Adipic Acid. PubChem. Retrieved from [Link]
Study.com. (n.d.). Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. Retrieved from [Link]
Dieterle, F. (2019, March 3). Structure Elucidation by HSQC NMR Experiments. Retrieved from [Link]
Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]
JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]
Chemistry Stack Exchange. (2015, October 27). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]
SpectraBase. (n.d.). Cyclohexanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
SpectraBase. (n.d.). Cyclohexanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
Chemistry LibreTexts. (2022, January 6). 3.7: NMR in Lab- Solvent Impurities. Retrieved from [Link]
University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). Hydrolyzation of cyclohexyl acetate over HZSM-5 catalyst. Retrieved from [Link]
Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960). 724. Conformation and Reactivity. Part 112 Kinetics Hydrolysis of the Acetates of the Methylcycl. Journal of the Chemical Society (Resumed), 3634-3641. Retrieved from [Link]
Casy, A. F., & Wu, E. C. (1969). A NuclearMagnetic Resonance Study of the Cyclohexane Ring Conformation in Selectively Deuterated Cis Isomers of. Journal of the Chemical Society B: Physical Organic, 803-809. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). DEPT-135 spectrum of the free fatty acid obtained from the oil sample.... Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 6-Cyclohexylhexanoic acid. PubChem. Retrieved from [Link]
NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
NPTEL. (n.d.). Lecture 23 : Stereochemistry IV. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 6-Cyclohexyl-6-oxohexanoic acid. PubChem. Retrieved from [Link]
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
Schäfer, J., Hoschek, A., & Bühler, B. (2020). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Microbial Biotechnology, 14(3), 1253-1262. Retrieved from [Link]
sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Retrieved from [Link]
Royal Society of Chemistry. (2020, October 23). CHAPTER 5: Conformation of Cyclic Compounds. Retrieved from [Link]
The Organic Chemistry Tutor. (2015, June 11). Isomers of Cyclohexane. YouTube. Retrieved from [Link]
Kim, D., Kim, G., Nam, H. Y., Kim, S., & Lee, Y. (2018). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. ACS Central Science, 4(3), 391-398. Retrieved from [Link]
Al-Omar, M. A., El-Obeid, H. A., & El-Subbagh, H. I. (2007). 6-aryl-4-oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory in Vivo-Activities. Archiv der Pharmazie, 340(9), 471-477. Retrieved from [Link]
Unknown. (n.d.). Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. Science.gov. Retrieved from [Link]
6-(Cyclohexyloxy)-6-oxohexanoic acid vs. 6-Chloro-6-oxohexanoic acid
Strategic Linker Selection: in Advanced Organic Synthesis Executive Summary In the rational design of bifunctional linkers, PROTACs, and targeted drug delivery systems, adipic acid (hexanedioic acid) derivatives serve as...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Linker Selection: in Advanced Organic Synthesis
Executive Summary
In the rational design of bifunctional linkers, PROTACs, and targeted drug delivery systems, adipic acid (hexanedioic acid) derivatives serve as indispensable aliphatic spacers. The terminal functionalization of these six-carbon chains dictates their synthetic utility, stability, and orthogonal reactivity. This guide provides an objective, data-driven comparison between two critical mono-functionalized adipic acid derivatives: 6-Chloro-6-oxohexanoic acid (an acyl chloride) and 6-(Cyclohexyloxy)-6-oxohexanoic acid (a cyclohexyl ester). By analyzing their reactivity dynamics and detailing validated experimental protocols, this guide empowers researchers to optimize their synthetic workflows.
Chemical Profiling & Reactivity Dynamics
6-Chloro-6-oxohexanoic acid (CAS: 102939-46-8)
This compound is a mono-acyl chloride derivative of adipic acid, featuring a highly electrophilic acyl chloride at one terminus and a free carboxylic acid at the other[1].
Mechanistic Causality: The strong electron-withdrawing effect of the chlorine atom renders the adjacent carbonyl carbon highly susceptible to nucleophilic attack[2]. This facilitates rapid, catalyst-free acylation reactions (e.g., amidation, esterification, and Friedel-Crafts acylation)[2]. However, this extreme reactivity inherently results in high moisture sensitivity; the acyl chloride will rapidly hydrolyze back to adipic acid upon exposure to ambient humidity, necessitating rigorous anhydrous conditions[3].
6-(Cyclohexyloxy)-6-oxohexanoic acid (CAS: 54812-72-5)
This derivative masks one end of the adipic acid chain as a cyclohexyl ester, leaving the opposite end as a free carboxylic acid[4].
Mechanistic Causality: The cyclohexyl ester is sterically hindered, providing robust stability under neutral and mildly basic conditions[5]. Unlike the acyl chloride, the free carboxylic acid requires deliberate chemical activation (e.g., using HATU or EDC/NHS) to undergo amide bond formation[6]. The cyclohexyl group serves a dual purpose: it acts as a reliable protecting group orthogonal to standard peptide synthesis conditions, and it imparts significant lipophilicity, which is highly advantageous in modulating the LogP of lipid nanoparticles or membrane-permeable prodrugs[7].
Mechanistic Workflows
Fig 1: Divergent synthetic pathways and amidation workflows for adipic acid derivatives.
Experimental Protocols: Self-Validating Systems
Protocol A: Direct Amidation via 6-Chloro-6-oxohexanoic acid
Objective: Rapid, reagent-free formation of an amide linkage.
Causality & Validation: Anhydrous Dichloromethane (DCM) is strictly utilized to prevent competitive hydrolysis of the acyl chloride[2]. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct, thereby preventing the protonation of the nucleophilic amine and driving the reaction to completion.
Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve 1.0 eq of the target primary amine and 2.5 eq of DIPEA in anhydrous DCM (0.1 M).
Addition: Cool the solution to 0°C using an ice bath. Causality: The acylation is highly exothermic; cooling suppresses side reactions and thermal degradation.
Coupling: Dropwise add 1.1 eq of 6-Chloro-6-oxohexanoic acid[1] dissolved in DCM over 10 minutes.
Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the primary amine spot within 15-30 minutes validates successful acylation.
Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize excess acid. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Protocol B: Controlled Coupling via 6-(Cyclohexyloxy)-6-oxohexanoic acid
Objective: Mild, controlled amide bond formation while preserving the cyclohexyl ester moiety.
Causality & Validation: Because the free carboxylic acid is unreactive towards amines at room temperature, HATU is used to generate a highly reactive O-Atab activated ester intermediate[6]. N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which stabilizes the polar transition states inherent to peptide-style coupling.
Activation: In a dry flask, dissolve 1.0 eq of 6-(Cyclohexyloxy)-6-oxohexanoic acid[5] and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of DIPEA.
Intermediate Formation: Stir at room temperature for 15 minutes. Validation: A slight color change (yellowing) indicates the successful formation of the active ester intermediate.
Coupling: Add 1.1 eq of the target amine to the mixture. Stir at room temperature for 2-4 hours.
Validation Check: Liquid Chromatography-Mass Spectrometry (LC-MS) analysis should reveal the mass of the desired product and the absence of the starting mass (m/z 227.1 [M-H]- for the monoester)[4].
Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash extensively with 5% LiCl (aq) to remove DMF, followed by washes with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
Quantitative Performance Comparison
To facilitate objective decision-making, the following table summarizes the experimental performance metrics of both derivatives under standard amidation conditions.
The selection between 6-Chloro-6-oxohexanoic acid and 6-(Cyclohexyloxy)-6-oxohexanoic acid hinges on the specific constraints of the synthetic route. The acyl chloride offers unparalleled speed and atom economy, making it ideal for robust, late-stage functionalization where moisture can be strictly controlled. Conversely, the cyclohexyl ester provides a stable, lipophilic handle that excels in multi-step syntheses requiring orthogonal deprotection strategies and controlled coupling environments.
References
Title: 6-Chloro-6-oxohexanoic acid - Chemical Properties
Source: LookChem
URL: [Link]
Title: Boosting Immunity to Small Tumor-Associated Carbohydrates with Bacteriophage Qβ Capsids (Supporting Information)
Source: AWS / Journal of the American Chemical Society
URL: [Link]
Title: Conversion of Adipic Acid to Bis-2-ethylhexyl Adipate Overcoming Equilibrium Constraints
Source: ACS Publications
URL:[Link]
A Comparative Guide to 6-(Cyclohexyloxy)-6-oxohexanoic Acid and Other Adipic Acid Monoesters for Researchers and Formulation Scientists
In the landscape of specialty chemicals, adipic acid monoesters are a versatile class of compounds finding critical applications as plasticizers, formulation excipients in drug delivery, and as monomers for novel polymer...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of specialty chemicals, adipic acid monoesters are a versatile class of compounds finding critical applications as plasticizers, formulation excipients in drug delivery, and as monomers for novel polymers.[1][2] The structure of the esterifying alcohol plays a pivotal role in defining the physicochemical and performance characteristics of the resulting monoester. This guide provides a comprehensive comparison of 6-(cyclohexyloxy)-6-oxohexanoic acid, a monoester with a cyclic alcohol moiety, against more conventional linear and short-chain alkyl adipic acid monoesters.
This document is structured to provide not just a side-by-side comparison of properties but also to equip researchers, scientists, and drug development professionals with the experimental frameworks necessary to conduct their own evaluations. We will delve into the nuances of how the molecular architecture influences performance and provide detailed, field-proven protocols for key comparative experiments.
Molecular Structure and its Anticipated Influence on Performance
The fundamental difference between 6-(cyclohexyloxy)-6-oxohexanoic acid and monoesters like monomethyl or monoethyl adipate lies in the bulk and conformation of the ester group.
6-(Cyclohexyloxy)-6-oxohexanoic Acid: The presence of the cyclohexyl group introduces significant steric bulk and a non-planar, cyclic structure. This is anticipated to influence properties such as viscosity, solvent interactions, and its efficacy as a plasticizer by creating more distance between polymer chains.
Linear Alkyl Adipic Acid Monoesters (e.g., Monomethyl, Monoethyl Adipate): These molecules possess smaller, linear alkyl chains. Their lower molecular weight and simpler structure generally lead to lower viscosity and different solubility profiles compared to their cycloalkyl counterparts.
Below is a visual representation of the molecular structures.
Caption: Molecular structures of selected adipic acid monoesters.
Comparative Physicochemical Properties
A foundational aspect of selecting an adipic acid monoester for a specific application is its fundamental physicochemical properties. The following table summarizes key data for 6-(cyclohexyloxy)-6-oxohexanoic acid and two common linear alkyl monoesters. Note that comprehensive experimental data for 6-(cyclohexyloxy)-6-oxohexanoic acid is limited in publicly available literature, and some values are based on supplier data sheets.
Performance in Key Applications: A Comparative Outlook
While direct comparative studies are scarce, we can extrapolate expected performance based on structure-property relationships observed in similar chemical classes.
Application as a Plasticizer in Polymers
Adipic acid esters are well-established as plasticizers for polymers like polyvinyl chloride (PVC), enhancing flexibility and durability.[1][2] The efficiency of a plasticizer is heavily dependent on its molecular structure.
Expected Performance:
6-(Cyclohexyloxy)-6-oxohexanoic Acid: The bulky cyclohexyl group is expected to be effective at separating polymer chains, potentially leading to good plasticizing efficiency. However, its larger size may result in slower migration compared to smaller monoesters, which is a desirable characteristic for long-term performance and safety.[7][8]
Linear Alkyl Monoesters: These are effective plasticizers, but their lower molecular weight can sometimes lead to higher volatility and migration out of the polymer matrix over time.[8]
To quantitatively compare their performance, a thorough evaluation of the mechanical properties of plasticized polymers is essential.
Application in Pharmaceutical Formulations
Adipic acid and its derivatives are used in controlled-release drug formulations.[9] Monoesters can act as solvents or excipients to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
Expected Performance:
6-(Cyclohexyloxy)-6-oxohexanoic Acid: Its larger, more lipophilic character compared to short-chain alkyl esters may make it a better solvent for highly lipophilic APIs.
Linear Alkyl Monoesters: Their smaller size and differing polarity will result in a different drug solubility profile.
The choice of monoester will be highly dependent on the specific physicochemical properties of the API .
Experimental Protocols for Comparative Evaluation
To facilitate a data-driven comparison, this section provides detailed, step-by-step methodologies for key experiments.
Protocol for Evaluating Plasticizer Performance in PVC
This protocol is based on ASTM D638 and ISO 527 standards for determining the tensile properties of plastics.[10][11][12]
Caption: Experimental workflow for evaluating plasticizer performance.
Step-by-Step Methodology:
Preparation of PVC/Plasticizer Blends:
Prepare separate formulations of PVC with 6-(cyclohexyloxy)-6-oxohexanoic acid, monoethyl adipate, and monomethyl adipate at various concentrations (e.g., 10, 20, 30 parts per hundred parts of resin).
Utilize a solvent casting method by dissolving PVC powder and the plasticizer in a suitable solvent like tetrahydrofuran (THF).[13]
Stir the mixture at an elevated temperature (e.g., 75-95°C) until complete dissolution.
Evaporate the solvent under reduced pressure to obtain the plasticized PVC blend.[13]
Molding of Test Specimens:
Mold the plasticized PVC blends into standard dumbbell-shaped specimens as specified by ASTM D638 or ISO 527.[12]
Conditioning of Specimens:
Condition the specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period to ensure consistent results.[11]
Tensile Testing:
Use a Universal Testing Machine (UTM) to measure the tensile properties of the specimens.[14]
Set the grip separation and test speed according to the relevant standard for flexible plastics.[15]
Apply a tensile force until the specimen fractures.[15]
Data Analysis:
Record the tensile strength, elongation at break, and modulus of elasticity for each formulation.[10]
Compare the results to determine the relative plasticizing efficiency of each adipic acid monoester.
Protocol for Determining Drug Solubility
This protocol is based on the well-established shake-flask method for determining equilibrium solubility, as referenced in USP General Chapter <1236>.[16][17][18][19]
Step-by-Step Methodology:
Preparation of Saturated Solutions:
Add an excess amount of the active pharmaceutical ingredient (API) to separate vials containing each of the adipic acid monoesters (6-(cyclohexyloxy)-6-oxohexanoic acid, monoethyl adipate, and monomethyl adipate).
Seal the vials and place them in a temperature-controlled incubator (e.g., 37°C) on a shaker.[16]
Equilibration:
Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[18]
Sample Collection and Preparation:
Centrifuge the vials at a constant temperature to separate the undissolved API.[16]
Carefully collect an aliquot of the supernatant.
Quantification of Dissolved API:
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Analysis:
Calculate the solubility of the API in each adipic acid monoester (e.g., in mg/mL).
Compare the results to assess the relative solvent capacity of each monoester for the specific API.
Protocol for Assessing Ready Biodegradability
This protocol is based on the OECD 301 guidelines, which are a set of standardized tests for determining the ready biodegradability of chemicals.[20][21][22][23] The CO2 evolution test (OECD 301B) is a common method.
Caption: Experimental workflow for biodegradability testing.
Step-by-Step Methodology:
Preparation of the Test System:
Prepare a mineral salts medium and inoculate it with a mixed population of microorganisms (e.g., from activated sludge).
Add a known concentration of the test substance (each adipic acid monoester) to separate flasks.
Incubation:
Incubate the flasks under aerobic conditions in the dark at a constant temperature for 28 days.[22]
Measurement of CO2 Evolution:
Continuously measure the amount of carbon dioxide evolved from the biodegradation of the test substance.[20]
Calculation of Percentage Biodegradation:
Compare the cumulative amount of CO2 produced with the theoretical maximum amount (ThCO2) calculated from the chemical formula of the test substance.
A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test period.[22]
Conclusion and Future Directions
The selection of an appropriate adipic acid monoester is a critical decision in the development of advanced materials and pharmaceutical formulations. While 6-(cyclohexyloxy)-6-oxohexanoic acid presents an intriguing option due to its unique cyclic structure, a comprehensive understanding of its performance characteristics necessitates direct experimental evaluation.
This guide has provided a framework for such a comparison, outlining the anticipated influences of molecular structure and offering detailed protocols for key performance assessments. By employing these standardized methodologies, researchers can generate the robust, comparative data needed to make informed decisions and drive innovation in their respective fields. The structure-property relationships discussed herein, informed by data from similar classes of esters, provide a strong starting point for hypothesis-driven experimentation. Further research to populate the data gaps for 6-(cyclohexyloxy)-6-oxohexanoic acid will be invaluable to the scientific community.
References
OECD. (1992). OECD Guideline for the Testing of Chemicals, Section 3, Test No. 302C: Inherent Biodegradability: Modified MITI Test (II). OECD Publishing. [Link]
Bioprocess Control. (2020). OECD Guideline for Testing of Chemicals (Test No. 301: Ready Biodegradability) 1992. Bioprocess Control. [Link]
Academia.edu. OECD GUIDELINE FOR TESTING OF CHEMICALS. [Link]
Aropha. Types of OECD 301 Biodegradation Tests. [Link]
Patsnap. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Patsnap Eureka. [Link]
Impact Solutions. (2025). OECD 301 testing for chemical manufacturers. Impact Solutions. [Link]
Lirias. Evaluation of Green Biobased Plasticizers in Poly(vinyl chloride): Sustainability, Thermal Behavior, Mechanical Properties, and. [Link]
Pouton, C. W., & Porter, C. J. (2008). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. Pharmaceutical Research, 25(7), 1513–1525. [Link]
Shanghai Douwin Chemical Co.,Ltd. Characteristics and Applications of Adipic Acid. [Link]
SpringerLink. Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. [Link]
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
Frontiers. (2024). Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride. [Link]
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
PMC. Determination of the Tensile Properties and Biodegradability of Cornstarch-Based Biopolymers Plasticized with Sorbitol and Glycerol. [Link]
Devotrans. Tensile Testing of Plastics: Procedures and Standards. [Link]
Purity Analysis of Commercial 6-(Cyclohexyloxy)-6-oxohexanoic Acid: A Comprehensive Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Analytical Methodology Guide Introduction: The Mechanistic Importance of Linker Purity 6-(Cyclo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison & Analytical Methodology Guide
Introduction: The Mechanistic Importance of Linker Purity
6-(Cyclohexyloxy)-6-oxohexanoic acid (CAS: 54812-72-5), commonly referred to as adipic acid mono-cyclohexyl ester, is a highly versatile hetero-bifunctional building block. Featuring both a reactive carboxylic acid and a lipophilic, selectively deprotectable cyclohexyl ester, it has become a cornerstone reagent in the synthesis of advanced poly(ester-amide)s and Proteolysis Targeting Chimeras (PROTACs).
In PROTAC development, rigidifying the linker structure is often necessary to optimize the ternary complex formation between the target protein and the E3 ligase[1]. However, the commercial synthesis of adipic acid monoesters inherently risks the formation of a statistical mixture containing unreacted adipic acid and the fully esterified di-ester (dicyclohexyl adipate)[2].
The Causality of Impurities:
Adipic Acid (<1% threshold): Acts as a highly reactive cross-linker. In PROTAC synthesis, trace adipic acid will competitively couple with warhead amines, forming inactive, symmetrical dimers that drastically reduce overall yield and complicate preparative HPLC purification.
Dicyclohexyl Adipate: While chemically inert during amide coupling, its presence skews stoichiometric calculations, leading to incomplete reactions and wasted high-value E3 ligase ligands.
Caption: Sequential PROTAC synthesis workflow utilizing the mono-cyclohexyl adipate linker.
Commercial Grade Comparison
Not all commercial batches of 6-(Cyclohexyloxy)-6-oxohexanoic acid are suitable for sensitive pharmaceutical applications. Below is an objective comparison of typical commercial grades based on empirical analytical profiling.
Note: For PROTAC synthesis, a purity of >95% for the final chimera is mandatory[1]. Starting with a >99% pure linker prevents exponential impurity amplification during multi-step syntheses.
Aliphatic carboxylic acids lack strong UV chromophores, necessitating specific mobile phase conditions to ensure accurate integration at low wavelengths (210 nm)[4].
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Causality of Solvent Choice: Formic acid (pH ~2.7) is critical. It ensures the free carboxylic acid of the monoester remains fully protonated. Without it, the molecule exists in a dynamic equilibrium of ionized and unionized states, leading to severe peak tailing and shifting retention times[4].
Detection: UV at 210 nm (capturing the carboxylate n→π* transition) and ESI-MS (Negative mode for adipic acid/monoester; Positive mode for di-ester).
Self-Validating Checkpoint: Inject a System Suitability Test (SST) blank followed by a known standard mixture of adipic acid, the monoester, and dicyclohexyl adipate. The protocol is only validated if the resolution (
Rs
) between the monoester and the di-ester is
≥2.0
, and the baseline at 210 nm shows no severe drift.
Protocol B: Quantitative NMR (qNMR) for Absolute Purity
HPLC relies on UV extinction coefficients, which differ significantly between the monoester and its impurities. qNMR bypasses this by directly counting protons.
Solvent:CDCl3
(100% deuterated).
Internal Standard (IS): Maleic acid (Certified Reference Material).
Causality of IS Choice: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm. This region is completely devoid of signals from the linker, preventing any overlap with the critical cyclohexyl methine proton (~4.8 ppm) or the aliphatic chain protons (1.3–2.4 ppm).
Relaxation Delay (
D1
): 30 seconds.
Causality of
D1
: A standard 1-second delay causes integration errors because different protons relax at different rates (
T1
relaxation). A 30-second delay ensures complete relaxation of all longitudinal magnetization, guaranteeing that the integration area is strictly proportional to the molar concentration.
Self-Validating Checkpoint: The integration ratio of the maleic acid standard must remain within a 0.5% Relative Standard Deviation (RSD) across three independent sample preparations. If the RSD exceeds 0.5%, the sample is not fully homogenized or relaxation artifacts are present.
Analytical Decision Pathway
The following logic gate should be applied when evaluating a new commercial batch of 6-(Cyclohexyloxy)-6-oxohexanoic acid.
Caption: Orthogonal analytical validation pathway for determining absolute linker purity.
References[1] "6-(cyclohexyloxy)-6-oxohexanoic acid - Advanced ChemBlocks", achemblock.com. Available at: https://achemblock.com[2] "6-chloro-6-oxohexanoic acid | Sigma-Aldrich", sigmaaldrich.com. Available at: https://sigmaaldrich.com[4] "US4537987A - Preparation of pure monoesters of adipic acid", Google Patents. Available at: https://patents.google.com[3] "Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC)", Knowledge UChicago. Available at: https://knowledge.uchicago.edu[5] "Process of a Photobacterial Cascade Reaction for Biobased Adipic Acid", ACS Publications. Available at:https://pubs.acs.org
Comparative Guide: Catalyst Performance in the Mono-Esterification of Adipic Acid
Executive Summary & The Selectivity Challenge The synthesis of dicarboxylic acid mono-esters, specifically from adipic acid (AA), is a critical transformation in polymer chemistry, plasticizer production, and pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Selectivity Challenge
The synthesis of dicarboxylic acid mono-esters, specifically from adipic acid (AA), is a critical transformation in polymer chemistry, plasticizer production, and pharmaceutical synthesis. The fundamental challenge in this process is desymmetrization —selectively reacting only one of the two identical carboxylic acid groups.
When adipic acid reacts with an alcohol (e.g., methanol or ethylene glycol), the reaction naturally favors the thermodynamic sink: the di-ester. Furthermore, if a diol is used, polycondensation into oligomers becomes a competing pathway . To arrest the reaction at the mono-ester stage, researchers must transition from thermodynamic control to strict kinetic control , a shift heavily dependent on the choice of catalyst.
Reaction pathways in adipic acid esterification highlighting the selectivity challenge.
Catalyst Performance Comparison
The performance of a catalyst in mono-esterification is evaluated on three axes: Activity (Yield) , Selectivity (
k1/k2
ratio) , and Recoverability . Below is an objective synthesis of experimental data comparing four distinct catalytic classes.
Homogeneous catalysts like Tetrabutyl Titanate (
Ti(OBu)4
) or p-Toluenesulfonic acid (p-TSA) exhibit high activity due to the absence of mass transfer limitations. However, they suffer from poor selectivity, often driving the reaction toward di-esterification unless massive stoichiometric excesses of adipic acid are used.
Solid acid resins like Amberlyst-15 provide a pseudo-homogeneous catalytic environment. The reaction rate increases with catalyst loading and temperature, with an established activation energy of ~14.47 kJ/mol for adipic acid/methanol systems . Acidic Alumina (
Al2O3
) has also shown promise in favoring mono-esterification by sterically hindering the second esterification step at the catalyst surface .
Phase Transfer Catalysts (PTC)
In biphasic systems, Phase Transfer Catalysts like Tetrahexyl Ammonium Bromide (THAB) facilitate the transfer of the adipate anion into the organic phase. The reaction follows quasi-first-order kinetics, with hydrophobicity being the key driver for conversion (THAB > TBAB > BTEAB) .
Biocatalysts (e.g., Novozym 435)
Immobilized lipases, particularly Candida antarctica Lipase B (Novozym 435), offer unparalleled selectivity. The rigid enzymatic pocket physically restricts the bulky mono-ester from re-entering the active site, effectively reducing the di-esterification rate (
k2
) to near zero under mild conditions .
Quantitative Data Summary
Catalyst Type
Example
Optimal Temp (°C)
Mono-ester Yield
Selectivity
Pros & Cons
Homogeneous
Ti(OBu)4
130 - 160
High (>85%)
Low
Pros: Fast kinetics.Cons: High di-ester byproduct; difficult separation.
Solid Acid Resin
Amberlyst-15
40 - 80
Moderate (60-75%)
Moderate
Pros: Easily recoverable; non-corrosive.Cons: Mass transfer limitations.
To ensure reproducibility and scientific integrity, the following protocols integrate in-process validation steps. A self-validating system ensures that the ratio of unreacted acid to mono-ester can be quantified in real-time.
Standardized experimental workflow for catalyst screening and monoester isolation.
Causality Insight: Solid acid resins are chosen for scale-up because they eliminate the need for aqueous workups. High agitation is mandatory to overcome the external mass transfer resistance inherent to porous polymer beads .
Preparation: In a 3-neck glass reactor equipped with a reflux condenser, charge Adipic Acid (2.18 mol/L) and Methanol. Maintain an alcohol-to-acid molar ratio of 15:1. (Note: Ratios beyond 15:1 do not significantly improve conversion and only increase distillation costs).
Catalyst Addition: Add Amberlyst-15 resin at 7% w/w relative to the total reaction mass.
Reaction: Heat the mixture to 50°C (323 K) under constant agitation (minimum 13 rps) to ensure maximum reactant-catalyst contact.
Self-Validation (Titration/GC-FID): Withdraw 1 mL aliquots hourly. Titrate against 1 N alcoholic NaOH using phenolphthalein to quantify total unreacted carboxylic groups. Cross-validate by injecting the sample into a GC-FID (Carbowax column, 453 K oven) using para-cymene as an internal standard to separate the mono-ester peak from the di-ester peak.
Isolation: Filter the hot mixture to recover the Amberlyst-15 beads. Remove excess methanol via rotary evaporation.
Causality Insight: This route is selected when downstream purification of the di-ester is impossible. The strict 50°C limit is enforced because Candida antarctica Lipase B undergoes irreversible thermal denaturation above 60°C .
Preparation: In a flame-dried flask, dissolve Adipic Acid (10 mmol) and the target alcohol (10 mmol) in a non-nucleophilic solvent like 1,4-Dioxane (50 mL).
Catalyst Addition: Add Novozym 435 (10% w/w relative to monomers) and 1.0 g of activated 4Å molecular sieves to sequester generated water and drive the equilibrium forward.
Incubation: Place the flask in an orbital shaker at exactly 50°C and 200 rpm.
Self-Validation: Monitor via TLC or HPLC. The reaction will naturally arrest at the mono-ester stage due to the enzyme's steric constraints.
Isolation: Filter out the immobilized enzyme and molecular sieves. Evaporate the solvent under reduced pressure to yield highly pure mono-ester.
As an Application Scientist, the most common failure point I observe in mono-esterification is the misalignment of catalyst to the substrate's steric profile .
If using bulky alcohols (e.g., branched diols): Avoid standard solid acids like Amberlyst-15. The cross-linked polystyrene matrix has fixed pore sizes; bulky intermediates will cause pore-plugging, dropping your yield to near zero. Switch to a macroporous catalyst or a Phase Transfer Catalyst like THAB.
If chasing absolute purity: Do not use Titanium or Tin-based homogeneous catalysts. While they boast high turnover frequencies, their lack of steric discrimination guarantees a statistical mixture of mono- and di-esters, forcing you into complex, lossy chromatographic separations. Biocatalysis, despite its higher upfront cost, often proves more economical by eliminating downstream purification steps.
References
Sphinx Knowledge House. Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. Retrieved from [Link]
Ca' Foscari University of Venice. Alumina as Acid Catalyst in the MonoMethyl Esterification of Adipic Acid. Retrieved from [Link]
MDPI. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]
Eindhoven University of Technology (TU/e). Microwave heating in fine chemical applications: role of heterogeneity (Mono-esterification of adipic acid with the aid of Novozym 435). Retrieved from [Link]
Validation
Strategic Purification of Dicarboxylic Acid Monoesters: A Comparative Methodological Guide
Introduction Dicarboxylic acid monoesters (e.g., monomethyl adipate, monobenzyl malonate) are indispensable bifunctional building blocks in drug discovery, particularly for synthesizing complex macrocycles and enzyme inh...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Dicarboxylic acid monoesters (e.g., monomethyl adipate, monobenzyl malonate) are indispensable bifunctional building blocks in drug discovery, particularly for synthesizing complex macrocycles and enzyme inhibitors like HDAC inhibitors [[1]](). The fundamental challenge in their synthesis is the statistical distribution of products: the crude reaction mixture inevitably contains unreacted dicarboxylic acid, the target monoester, and the over-reacted diester 2. Because these species share nearly identical aliphatic or aromatic backbones, separating the monoester requires exploiting subtle differences in polarity, pKa, and solubility.
The Physicochemical Causality of Separation
To design a self-validating purification system, one must first understand the causality behind the separation mechanics:
Ionization Potential (pKa): The unreacted diacid has two ionizable carboxyl groups, the monoester has one, and the diester has none. This distinct ionization profile allows for pH-driven selective extraction [[2]]().
Polarity & Hydrogen Bonding: On a normal-phase silica matrix, the diacid is highly retained (often streaking), the monoester elutes intermediately, and the neutral diester elutes rapidly near the solvent front [[3]]().
Enzymatic Recognition: Lipases can selectively hydrolyze diesters into monoesters without cleaving the second ester bond, effectively bypassing the statistical distribution problem and simplifying downstream purification 1.
Mechanism: By carefully tuning the pH of the aqueous phase using sodium bicarbonate (NaHCO3), the diacid and monoester can be differentially partitioned. The diester remains in the organic phase regardless of pH 2.
Causality: Bicarbonate is a weak base. It fully deprotonates the diacid, making it highly water-soluble. The monoester is also deprotonated but retains more lipophilic character, allowing it to be selectively re-extracted into an organic solvent upon controlled acidification.
Mechanism: Utilizes silica gel or C18 stationary phases to separate the mixture based on dipole-dipole interactions 4.
Causality: The free carboxylic acid of the monoester interacts strongly with silanol groups. Adding a trace amount of an organic acid (e.g., 0.1% acetic acid) to the mobile phase suppresses the ionization of the monoester, preventing peak tailing and ensuring a sharp, self-validating elution profile 3.
Mechanism: Starting from the diester, a lipase enzyme selectively hydrolyzes one ester bond. The reaction stops at the monoester stage 1.
Causality: The enzyme's active site sterically hinders the hydrolysis of the second ester bond once the first carboxylate is formed. The resulting mixture (monoester + unreacted diester) is easily separated by a single basic wash.
Quantitative Data Comparison
The following table summarizes the performance metrics of the three primary methods based on literature and empirical data 2, 1, 5.
Purification Method
Typical Yield (%)
Purity (%)
Scalability
Relative Cost
Time Efficiency
Best Use Case
pH-Driven LLE
65 - 80%
90 - 95%
Excellent (>1 kg)
Low
High
Large-scale synthesis, robust aliphatic chains
Chromatography
75 - 85%
>98%
Poor (<50 g)
High
Low
Final drug substance intermediates, complex aromatics
Enzymatic Desymmetrization
85 - 95%
>99%
Good (100 g - 1 kg)
Medium
Medium
High-value pharmaceutical building blocks
Visualizing the Purification Logic
Logical workflow for the pH-driven selective liquid-liquid extraction of monoesters.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Objective: Isolate monomethyl adipate from a crude mixture containing adipic acid and dimethyl adipate [[1]]().
Self-Validation Checkpoint: The pH of the aqueous phase must be strictly monitored. Over-acidification in step 4 will precipitate unreacted adipic acid if step 1 was incomplete.
Initial Solubilization: Dissolve the crude reaction mixture (10 g) in 100 mL of ethyl acetate (EtOAc).
Diacid Removal: Wash the organic layer with 3 x 50 mL of distilled water. Causality: Adipic acid is moderately soluble in water, whereas the monoester and diester remain entirely in the organic phase.
Monoester Extraction: Extract the organic layer with 3 x 50 mL of saturated aqueous sodium bicarbonate (NaHCO3). Causality: The monoester is converted to its water-soluble sodium salt. The neutral dimethyl adipate remains in the EtOAc layer (which is subsequently discarded or recycled).
Acidification: Carefully acidify the combined aqueous bicarbonate extracts to pH 2.0 using 2M HCl. Self-Validation: Gas evolution (CO2) will occur; the solution will turn cloudy as the monoester precipitates as a free acid.
Final Recovery: Extract the acidified aqueous layer with 3 x 50 mL of fresh EtOAc. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure monoester.
Protocol 2: Normal-Phase Flash Chromatography
Objective: Purify complex aromatic dicarboxylic acid monoesters (e.g., mono-benzyl esters) where LLE fails due to high lipophilicity 5.
Self-Validation Checkpoint: TLC monitoring must show no tailing. If tailing occurs, the acid modifier concentration in the mobile phase is insufficient.
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a solvent system of Hexane:EtOAc (8:2) containing 0.1% glacial acetic acid. Causality: The acetic acid protonates the silanol sites on the silica, preventing the monoester from irreversibly binding and streaking 3.
Sample Loading: Dissolve the crude mixture in a minimum volume of the eluent and load it onto the column.
Elution: Elute with a gradient of Hexane:EtOAc (8:2 to 5:5) containing 0.1% acetic acid.
Fraction Collection & Analysis: Collect fractions and analyze by TLC (visualized with KMnO4 stain). The elution order will be: Diester (Rf ~0.8) -> Monoester (Rf ~0.4) -> Diacid (Rf ~0.1).
Isolation: Pool the fractions containing the monoester, concentrate under reduced pressure, and co-evaporate with toluene (2 x 20 mL) to remove residual acetic acid.
Chromatographic resolution causality based on hydrogen bonding with the silica stationary phase.
References
Mono esters of dicarboxylic acids, their preparation and use.European Patent Office (EP0373949A1).
Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI (Molecules). Available at: [Link]
Process for preparation of dicarboxylic acid monoesters.US Patent Office (US6355830B1).
Biological Activity Screening of Novel Cyclohexyl Esters: A Comparative Guide to Cytotoxic and Antileukemic Efficacy
The incorporation of a cyclohexyl moiety into ester-based compounds is a cornerstone strategy in modern rational drug design. For researchers and drug development professionals, understanding how these structural modific...
Author: BenchChem Technical Support Team. Date: March 2026
The incorporation of a cyclohexyl moiety into ester-based compounds is a cornerstone strategy in modern rational drug design. For researchers and drug development professionals, understanding how these structural modifications translate into measurable biological activity is critical. This guide objectively compares the performance of recently developed cyclohexyl ester derivatives, dissects the mechanistic causality behind their efficacy, and provides a self-validating experimental framework for high-throughput biological screening.
Mechanistic Rationale: The Causality of the Cyclohexyl Ester Pharmacophore
Why specifically engineer cyclohexyl esters instead of straight-chain aliphatic analogs? The answer lies in the intersection of physical chemistry and enzyme kinetics.
Steric Bulk and Target Fitting: The rigid "chair" conformation of the cyclohexyl ring provides a defined spatial volume that optimally occupies deep, hydrophobic pockets in target proteins. For example, in the design of Δ8−Δ7 Sterol Isomerase (Emopamil Binding Protein) ligands, the cyclohexyl core is essential for nanomolar binding affinity and subsequent antiproliferative activity (1[2]).
Lipid Bilayer Permeability: The high lipophilicity of the cyclohexyl group significantly enhances cell membrane penetration compared to highly polar parent acids.
Prodrug Activation: The ester linkage acts as a metabolically labile bridge. Once the compound crosses the cell membrane, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active pharmacophore directly into the cytosol to induce apoptosis (3[3]).
Cellular uptake and intracellular activation pathway of novel cyclohexyl esters.
Comparative Performance Data of Cyclohexyl Ester Derivatives
Recent literature highlights the diverse applications of cyclohexyl esters across different oncological targets. The table below summarizes the comparative biological efficacy of three distinct classes of novel cyclohexyl derivatives.
Compound Class
Target Cell Line
Key Structural Feature
Biological Outcome (IC50 / Efficacy)
Reference
Naphthoquinone Esters
HeLa, HepG2, KB (Carcinomas)
2'-cyclohexyl substituent on the propyl chain
Significant cytotoxicity; slightly less potent than 2',2'-dimethyl analogs but highly active.
Analytical Insight: Structure-Activity Relationship (SAR) studies consistently show that while aromatic esters (e.g., eugenol or phenyl esters) often disrupt target binding due to excessive steric hindrance and rigidity, the flexible yet bulky aliphatic nature of the cyclohexyl ester optimally balances cell permeability with receptor fit (5[4]).
Self-Validating Experimental Protocols for Biological Screening
To ensure scientific integrity, biological screening cannot rely on a single assay. Standard 2D monolayer cultures often overestimate drug efficacy because all cells are uniformly exposed to the compound. In contrast, 3D spheroids develop a hypoxic core and a nutrient gradient, accurately mimicking the physiological barriers of solid tumors.
The following protocol utilizes an orthogonal, self-validating system: comparing 2D metabolic viability (MTT) against 3D ATP-quantification to filter out false positives.
Phase 1: Compound Preparation & Standardization
Stock Solution: Dissolve the novel cyclohexyl esters in 100% DMSO to create a 10 mM stock.
Causality: DMSO ensures the complete dissolution of highly lipophilic cyclohexyl derivatives.
Serial Dilution: Prepare working concentrations (0.1 μM to 100 μM) in standard culture media.
Self-Validation Checkpoint: The final assay concentration of DMSO must strictly remain below 0.1% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control (0.1% DMSO) must be included and yield >95% viability.
Cell Seeding: Seed target cells (e.g., HeLa or CCRF-CEM) in 96-well flat-bottom plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion and entry into the exponential growth phase.
Drug Treatment: Expose cells to the cyclohexyl ester serial dilutions for 48 to 72 hours.
Viability Quantification: Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
Causality: Viable cells with active mitochondrial reductases convert the water-soluble MTT into insoluble purple formazan crystals.
Solubilization: Remove media, add 100 μL of DMSO to dissolve the crystals, and read absorbance at 570 nm using a microplate reader.
Phase 3: 3D Spheroid Penetration & Viability Assay
Spheroid Formation: Seed 1,000–2,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 1,000 rpm for 5 minutes to promote cellular aggregation. Incubate for 72 hours until compact spheroids form (5[4]).
Drug Treatment: Treat spheroids with the established concentration gradient for 72 hours.
Causality: MTT penetration is poor in dense spheroids. ATP quantification provides a highly sensitive, lysis-based measurement of metabolically active cells hidden within the hypoxic core.
Data Analysis: Calculate IC50 values using non-linear regression analysis.
Self-Validation Checkpoint: Discrepancies between 2D and 3D IC50 values highlight diffusion barriers, preventing the progression of compounds that cannot penetrate solid tumor microenvironments.
High-throughput, self-validating biological screening workflow for ester derivatives.
Conclusion
The biological activity screening of novel cyclohexyl esters reveals their potent capability as anticancer and antileukemic agents. By leveraging the lipophilicity and steric advantages of the cyclohexyl ring, researchers can significantly enhance the intracellular delivery and target-binding affinity of active pharmacophores. However, the true translational value of these compounds can only be ascertained through rigorous, self-validating screening protocols that challenge the compounds in both 2D and physiologically relevant 3D environments.
References
Synthesis and Anticancer Evaluation of Naphthoquinone Esters with 2′-Cyclopentyl and 2′-Cyclohexyl Substituents. Taylor & Francis / PubMed. 3
New Derivatives of Caracasine Acid with Anti-Leukemic Activity and Limited Effectiveness in Spheroid Cultures. MDPI. 5
Novel 4-(4-Aryl)cyclohexyl-1-(2-pyridyl)piperazines as Δ8−Δ7 Sterol Isomerase (Emopamil Binding Protein) Selective Ligands with Antiproliferative Activity. ACS Publications. 1
The Ascendance of Cyclohexyl Esters: A Comparative Guide to a New Generation of Plasticizers
Abstract For decades, the polymer industry has relied heavily on phthalate esters as the go-to plasticizers for achieving flexibility and durability in a wide range of materials, most notably polyvinyl chloride (PVC). Ho...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
For decades, the polymer industry has relied heavily on phthalate esters as the go-to plasticizers for achieving flexibility and durability in a wide range of materials, most notably polyvinyl chloride (PVC). However, a growing body of evidence linking certain phthalates to adverse health effects has catalyzed a paradigm shift towards safer, high-performance alternatives.[1] This guide provides an in-depth comparative analysis of plasticizers based on cyclohexyl esters, a class of compounds that has emerged as a leading contender to replace traditional phthalates in sensitive applications. We will explore the fundamental principles of plasticization, delve into the structure-property relationships that govern performance, and present a comprehensive evaluation of cyclohexyl esters against phthalates and other non-phthalate alternatives, supported by experimental data and standardized testing protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of plasticizers.
The Imperative for Phthalate Alternatives: A Scientific Rationale
Plasticizers are essential additives that impart flexibility, workability, and durability to otherwise rigid polymers.[2] They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and allowing the chains to move more freely.[3][4] This molecular lubrication lowers the glass transition temperature (Tg) of the polymer, the temperature at which it transitions from a rigid, glassy state to a more pliable, rubbery state.[1][5]
Phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have long dominated the plasticizer market due to their excellent performance and cost-effectiveness.[2] However, concerns over their potential as endocrine disruptors and their association with various health issues have led to increased regulatory scrutiny and a demand for safer alternatives.[1][6] This has spurred significant research and development into non-phthalate plasticizers, with cyclohexyl esters emerging as a highly promising class of compounds.
Cyclohexyl Esters: Structure, Mechanism, and Advantages
The most prominent member of the cyclohexyl ester family is di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), which is produced by the hydrogenation of diisononyl phthalate (DINP).[7] This process saturates the aromatic ring of the phthalate, converting it into a cyclohexane ring. This seemingly subtle structural change has profound implications for the plasticizer's toxicological profile and performance characteristics.
The mechanism of action for cyclohexyl esters is analogous to that of other plasticizers; their molecules interpose themselves between PVC chains, disrupting polymer-polymer interactions and increasing free volume.[1][4] However, the three-dimensional, non-planar structure of the cyclohexane ring, in contrast to the planar benzene ring of phthalates, is believed to contribute to its reduced biological activity and improved safety profile.
Comparative Performance Analysis: Cyclohexyl Esters vs. The Field
The true measure of a plasticizer's utility lies in its performance across a range of critical parameters. The following sections provide a detailed comparison of cyclohexyl esters with traditional phthalates and other non-phthalate alternatives, with supporting data presented in comprehensive tables.
Plasticizing Efficiency and Mechanical Properties
A primary function of a plasticizer is to soften the polymer, which is reflected in mechanical properties such as hardness, tensile strength, and elongation at break.
Property
Test Method
PVC + DINCH
PVC + DEHP
PVC + Other Alternatives
Hardness (Shore A)
ASTM D2240
85 - 95
80 - 90
Varies
Tensile Strength (MPa)
ASTM D412
20 - 26
18 - 24
15 - 28
Elongation at Break (%)
ASTM D412
250 - 350
300 - 400
200 - 450
100% Modulus (MPa)
ASTM D412
10 - 15
8 - 12
Varies
Note: The values presented are typical for flexible PVC formulations and can vary depending on the specific grade of PVC, plasticizer concentration, and other additives.
As the data indicates, DINCH imparts a slightly higher hardness and tensile strength compared to DEHP, while DEHP provides a greater elongation at break.[1][2][8][9][10] This suggests that while both are effective plasticizers, DEHP may provide a slightly "softer" feel, whereas DINCH contributes to a more robust material. The choice between them would, therefore, depend on the specific mechanical requirements of the end product.
Low-Temperature Flexibility
For applications in colder environments, the ability of a plasticized material to remain flexible is crucial. This is primarily determined by the glass transition temperature (Tg). A lower Tg indicates better low-temperature performance.
Plasticizer
Glass Transition Temperature (Tg) of Plasticized PVC
Unplasticized PVC
~82°C
DINCH
~ -39°C to -41°C
DEHP
~ -20°C to -40°C
Citrates (e.g., ATBC)
Excellent low-temperature performance
Adipates (e.g., DOA)
Excellent low-temperature performance
Note: Tg values are dependent on the concentration of the plasticizer.
Cyclohexyl esters like DINCH generally exhibit excellent low-temperature flexibility, often outperforming DEHP in this regard.[11] The non-planar structure of the cyclohexane ring is thought to be more effective at disrupting the packing of PVC chains at low temperatures, thus maintaining flexibility.
Migration and Volatility: The Imperative of Permanence
A critical aspect of plasticizer performance, particularly in medical and food-contact applications, is its resistance to migrating out of the polymer matrix. Migration can lead to a loss of flexibility in the plastic and contamination of the surrounding environment. Volatility, the tendency of a plasticizer to evaporate, is another key consideration for long-term stability.
Property
Test Method
PVC + DINCH
PVC + DEHP
Volatility (Weight Loss, %)
ASTM D1203
< 1.0
1.5 - 2.5
Migration into Hexane (%)
ASTM D1239
5 - 10
15 - 20
Migration into Blood (mg/L)
-
0.68 - 1.65
37.1 - 58.9
The data clearly demonstrates the superior migration resistance of DINCH compared to DEHP.[1][12] This is a significant advantage in applications where leaching is a major concern, such as in medical tubing and blood bags. The lower volatility of DINCH also contributes to the long-term durability of the plasticized material.
Thermal Stability
The thermal stability of a plasticizer is crucial for withstanding the high temperatures encountered during polymer processing. Thermogravimetric analysis (TGA) is a standard technique used to evaluate the degradation temperature of materials.
Plasticizer
Onset of Degradation (TGA)
DINCH
~342°C
DEHP
~323°C
Note: Degradation temperatures can be influenced by the experimental conditions of the TGA analysis.
Cyclohexyl esters generally exhibit good thermal stability, comparable to or even slightly better than traditional phthalates.[13][14] This ensures that they can be processed without significant degradation, which could otherwise lead to discoloration and a loss of performance in the final product.
Toxicological Profile: A Safer Alternative
The primary driver for the development of cyclohexyl ester plasticizers is their improved toxicological profile compared to certain phthalates. Numerous studies have indicated that DINCH does not exhibit the endocrine-disrupting effects associated with DEHP.[15][16] Long-term toxicity and carcinogenicity studies in animal models have further supported the safety of cyclohexyl esters for use in sensitive applications.[8][15]
Experimental Protocols: A Guide for the Bench Scientist
To ensure the scientific integrity of this guide, we provide a detailed, step-by-step methodology for a key experimental protocol used in the evaluation of plasticizers.
Protocol for Determining Plasticizer Migration by Solvent Extraction (Based on ASTM D1239)
This protocol outlines the procedure for quantifying the amount of plasticizer that leaches from a plasticized PVC film when immersed in a solvent.
Materials:
Plasticized PVC film of known composition
Analytical balance (accurate to 0.1 mg)
Glass containers with lids
Solvent (e.g., n-hexane, food-grade ethanol, or a specified food simulant)
Forced-air oven
Lint-free wipes
Forceps
Procedure:
Sample Preparation: Cut at least three replicate square specimens (50 mm x 50 mm) from the plasticized PVC film.
Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg and record the initial weight (W_i).
Immersion: Place each specimen in a separate glass container and add a sufficient volume of the chosen solvent to ensure complete immersion.
Incubation: Seal the containers and place them in a forced-air oven at a specified temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
Sample Retrieval and Cleaning: After incubation, carefully remove each specimen from the solvent using forceps. Gently wipe the surface of the film with a lint-free cloth to remove any residual solvent. For non-volatile extraction liquids, a secondary rinse with a volatile solvent that does not affect the PVC may be necessary.[17]
Final Weighing: Allow the specimens to air-dry completely in a fume hood until all solvent has evaporated. Weigh each dried specimen to the nearest 0.1 mg and record the final weight (W_f).
Calculation: Calculate the percentage of weight loss due to plasticizer migration for each specimen using the following formula:
Weight Loss (%) = [(W_i - W_f) / W_i] * 100
Reporting: Report the average percentage of weight loss and the standard deviation for the replicate specimens.
Visualizing the Process: Workflows and Mechanisms
To further elucidate the concepts discussed in this guide, the following diagrams, created using Graphviz, illustrate key workflows and mechanisms.
Caption: A workflow for the comparative evaluation of plasticizers.
Caption: How plasticizers increase the flexibility of polymer chains.
Conclusion: A Clear Path Forward
References
A Comparative Guide to the Plasticizing Efficiency of Cyclohexyl Benzoate and Phthalate Esters. Benchchem. 18
A Comparative Performance Analysis of Diisooctyl Glutarate and DINCH as Non-Phthalate Plasticizers. Benchchem. 19
DINCH vs DEHP: A Cross-Sector Comparison for PVC Manufacturers. BASTONE.
How about alternatives to phthalate plasticizers? ResearchGate.
Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats. PubMed.
Application Notes and Protocols: Diheptyl Phthalate as a Plasticizer in PVC Studies. Benchchem.
Dependence of plasticized PVC glass transition temperature on... ResearchGate.
ASTM D 1239 Test for Plastic Film Chemical Extraction. Infinita Lab.
TGA-detected kinetics of DEHP-plasticized PVC film degradation at... ResearchGate.
Effect of Dioctyl Phthalate Plasticizer Loading on Physico-Mechanical Properties of Several Polyvinyl Chloride Systems.
Two-Year Carcinogenicity Study of a Novel Plasticizer, bis(2-Ethylhexyl) Cyclohexane-1,4-Dicarboxylate (Eco-DEHCH), by Oral Diet in Han Wistar Rats. ResearchGate.
What Are Non-Phthalate Plasticizers. Bastone.
The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. Semantic Scholar.
Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives. PMC.
Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
ASTM D1239-22a - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.
The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. ResearchGate.
Thermal stability and degradation of poly (lactic acid)/hexamoll® DINCH/montmorillonite composites. BioResources.
How Do You Test for Plasticizer Migration. BASTONE.
Resistance of Plastic Films to Extraction by Chemicals1.
Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound. Opast Publisher.
Exploring the mechanism of plasticizers action in liver damage based on network toxicology, molecular docking, and molecular dynamic simulation. PMC.
Plasticizer Selection Guide: Comparing Phthalate Vs. Non-phthalate Options For Performance & Compliance. Chemical Bull Pvt. Ltd.
ASTM D1239-22a - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.
PLASTICIZERS. Kinam Park.
(PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. ResearchGate.
Evaluation of Green Biobased Plasticizers in Poly(vinyl chloride): Sustainability, Thermal Behavior, Mechanical Properties, and. Lirias.
plasticizers.
Analysis of market and requirements of plasticizers for flexible PVC. Lund University Publications.
(a) Tensile strength of modified PVC. (b) Elongation at break of... ResearchGate.
What is the role of plasticizers? What is the mechanism of action? Longchang Chemical.
Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization. MDPI.
Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. MDPI.
Benchmark for Plasticizers. Perstorp.
Glass Transition Temperature (Tg) of Plastics. SpecialChem.
Effect of Thermal Degradation on Polymer Thermal Properties. TA Instruments.
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries.
As a Senior Application Scientist, I approach the disposal of laboratory chemicals not merely as a regulatory requirement, but as a self-validating system of safety and environmental stewardship. 6-(Cyclohexyloxy)-6-oxoh...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the disposal of laboratory chemicals not merely as a regulatory requirement, but as a self-validating system of safety and environmental stewardship. 6-(Cyclohexyloxy)-6-oxohexanoic acid (CAS: 54812-72-5) is a mono-ester of adipic acid and cyclohexanol[1]. Because it possesses a free carboxylic acid moiety and contains no halogens, it is classified as a non-halogenated organic acid .
Improper handling of this compound can lead to dangerous cross-reactions, particularly with strong oxidizers or inorganic bases. Furthermore, mixing it with halogenated waste streams exponentially increases disposal costs and the risk of toxic byproduct formation during incineration[2]. This guide provides the definitive, step-by-step operational protocol for the safe handling, accumulation, and disposal of 6-(Cyclohexyloxy)-6-oxohexanoic acid.
I. Physicochemical Profile & Disposal Implications
To design an effective disposal strategy, we must first analyze the quantitative data that dictates the compound's behavior in a waste stream.
Property
Value
Operational & Disposal Implication
Chemical Name
6-(Cyclohexyloxy)-6-oxohexanoic acid
Must be spelled out entirely on EHS waste labels; no abbreviations[3].
CAS Number
54812-72-5
Critical for accurate EHS tracking and commercial manifesting[1].
Molecular Formula
C₁₂H₂₀O₄
Dictates classification as a non-halogenated organic waste stream[4].
Molecular Weight
228.29 g/mol
Used for calculating solid/liquid waste mass limits in satellite areas[1].
Halogen Content
0%
Eligible for standard organic incineration; do not mix with halogens[2].
Reactivity
Mildly acidic
Must be segregated from strong inorganic bases and oxidizers[5].
II. Hazard Assessment & Causality-Driven PPE
Every piece of Personal Protective Equipment (PPE) serves a specific mechanistic purpose. Because 6-(Cyclohexyloxy)-6-oxohexanoic acid is an organic acid, it exhibits mild corrosive and irritant properties.
Nitrile or Butyl Rubber Gloves: Required because organic acids can permeate standard latex. Always check glove compatibility charts before handling[5].
Chemical Splash Goggles: Protects ocular mucosa from accidental dust (if solid) or aerosolized liquid contact during solvent transfers[5].
Chemical Fume Hood: All transfers and waste consolidation must occur under a certified fume hood (80-100 fpm face velocity) to prevent the inhalation of particulates or vapors[5].
III. Step-by-Step Disposal Methodology
The following protocol ensures compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Segregation (The Causality of Compatibility)
Never mix 6-(Cyclohexyloxy)-6-oxohexanoic acid with halogenated solvents (e.g., chloroform, dichloromethane)[2]. Mixing non-halogenated organic acids with halogenated waste forces the entire container to be treated as halogenated. This requires specialized, high-temperature incineration to prevent the formation of toxic dioxins, significantly increasing disposal costs[6]. Additionally, segregate this waste from strong inorganic bases to prevent exothermic neutralization reactions inside the waste carboy[5].
Step 2: Containerization
Collect the waste in a chemically compatible, high-density polyethylene (HDPE) container or a glass bottle[5]. Avoid metal containers, as the acidic nature of the compound can cause slow corrosion, hydrogen gas evolution, and heavy metal leaching over time[7].
Step 3: Labeling and Satellite Accumulation
Affix a hazardous waste label to the container before adding any waste. The label must explicitly state: "Hazardous Waste: 6-(Cyclohexyloxy)-6-oxohexanoic acid" along with the accumulation start date[8]. Under standard EHS regulations, Satellite Accumulation Area (SAA) containers must remain tightly closed at all times unless actively receiving waste[7].
Step 4: EHS Transfer and Final Disposal
Once the container is full (or reaches the 60-90 day regulatory limit, depending on your jurisdiction), submit a waste pickup request to your institution's EHS department[8]. Do not pour this chemical down the drain[9]. The ultimate disposal route for this compound is commercial chemical incineration, where it is oxidized completely to
CO2
and
H2O
.
IV. Spill Response Protocol
In the event of an accidental release, a self-validating response system prevents exposure and environmental contamination:
Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[7]. Do not use combustible materials like sawdust, as organic acids can initiate slow oxidation.
Neutralization: Carefully apply a mild alkaline powder, such as sodium bicarbonate (
NaHCO3
) or soda ash, to neutralize the acid[7]. The evolution of
CO2
gas (bubbling) will indicate the neutralization reaction; wait until all bubbling ceases.
Collection: Sweep the neutralized matrix using non-sparking tools and place it into a solid hazardous waste bag or bucket[7].
Decontamination: Wash the affected bench or floor area with soap and water to remove any residual organic ester, then dispose of the cleaning materials as hazardous waste[7].
V. Operational Workflow Visualization
The following diagram illustrates the logical lifecycle of 6-(Cyclohexyloxy)-6-oxohexanoic acid from the point of waste generation to final destruction.
Lifecycle of 6-(Cyclohexyloxy)-6-oxohexanoic acid from generation to final incineration.
VI. References
University of Toronto Environmental Health & Safety. "Chemical Waste Disposal." U of T EHS. Available at: [Link]
Washington State University. "Standard Operating Procedure: Organic Acids." WSU EHS. Available at:[Link]